molecular formula C5H6N2O3S B065461 4-Hydroxypyridine-3-sulfonamide CAS No. 182556-17-8

4-Hydroxypyridine-3-sulfonamide

Katalognummer: B065461
CAS-Nummer: 182556-17-8
Molekulargewicht: 174.18 g/mol
InChI-Schlüssel: RBJLOTUNDWHGJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxypyridine-3-sulfonamide is a high-purity chemical building block and research compound of significant interest in medicinal chemistry and biochemical research. This molecule features a unique pyridine core functionalized with both a hydroxyl group and a sulfonamide moiety, creating a versatile scaffold for the synthesis of more complex molecules and the investigation of structure-activity relationships. Its primary research value lies in its potential as an inhibitor for various metalloenzymes, particularly carbonic anhydrases , where the sulfonamide group acts as a zinc-binding function (ZBG) to coordinate the active site zinc ion, thereby modulating enzymatic activity. This mechanism is fundamental to studies exploring ion transport, pH regulation, and related physiological processes. Researchers utilize 4-Hydroxypyridine-3-sulfonamide as a key intermediate in developing novel therapeutic agents, as a tool compound for probing enzyme kinetics and inhibition profiles, and in the design of chemical libraries for high-throughput screening. It serves as a critical reagent for investigating sulfonamide-based inhibition and for developing targeted inhibitors with potential applications in oncology, neurology, and other disease areas.

Eigenschaften

IUPAC Name

4-oxo-1H-pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJLOTUNDWHGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxypyridine-3-sulfonamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 182556-17-8 (Amide) | CAS Number: 51498-37-4 (Acid Precursor) IUPAC Name: 4-oxo-1H-pyridine-3-sulfonamide (Preferred Tautomer)

Executive Summary

4-Hydroxypyridine-3-sulfonamide is a critical heterocyclic building block, primarily recognized as the scaffold backbone for high-ceiling loop diuretics, most notably Torsemide . Beyond its industrial utility, it serves as a versatile pharmacophore in medicinal chemistry, offering a unique combination of a polar sulfonamide "warhead" and a tautomeric pyridone ring system. This dual functionality allows it to act as a bioisostere for salicylic acid derivatives and a fragment for carbonic anhydrase inhibitors.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and applications in drug development. It distinguishes between the commercially dominant 4-chloro derivatives and the specific 4-hydroxy congener, clarifying the synthetic nuances required to access this specific oxidation state.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists in a tautomeric equilibrium, heavily favoring the 4-pyridone form in both solid state and solution. This tautomerism significantly influences its solubility profile and reactivity toward electrophiles.

Table 1: Core Chemical Data
PropertySpecification
Common Name 4-Hydroxypyridine-3-sulfonamide
IUPAC Name 4-oxo-1H-pyridine-3-sulfonamide
CAS Number 182556-17-8 (Amide); 51498-37-4 (Sulfonic Acid Precursor)
Molecular Formula C₅H₆N₂O₃S
Molecular Weight 174.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute alkali (forming phenolate/enolate); Poor solubility in non-polar organics (DCM, Hexane)
pKa ~3.3 (Sulfonamide), ~11.1 (Phenolic OH/NH)
H-Bond Donors 2
H-Bond Acceptors 4

Structural Analysis: Tautomeric Equilibrium

Understanding the tautomerism of 4-hydroxypyridine derivatives is non-negotiable for accurate synthetic planning. The aromatic "pyridinol" form is less stable than the "pyridone" form due to the significant resonance stabilization of the amide-like lactam structure.

Tautomerism Pyridinol 4-Hydroxypyridine-3-sulfonamide (Aromatic Form) Pyridone 4-Oxo-1H-pyridine-3-sulfonamide (Pyridone Form - Major) Pyridinol->Pyridone Tautomerization (Solvent Dependent)

Figure 1: Tautomeric equilibrium favoring the 4-pyridone species.

Synthesis & Manufacturing Protocols

The synthesis of 4-Hydroxypyridine-3-sulfonamide is classically achieved via the chlorosulfonation of 4-hydroxypyridine. However, a critical bifurcation occurs at the intermediate stage: standard conditions often yield the 4-chloro analog (due to POCl₃/PCl₅ usage), which must be carefully managed if the 4-hydroxy moiety is to be retained or regenerated.

Step-by-Step Synthetic Route
Step 1: Sulfonation of 4-Hydroxypyridine

The reaction requires forcing conditions due to the deactivating nature of the protonated pyridine ring.

  • Reagents: 4-Hydroxypyridine, 20% Oleum (Fuming H₂SO₄), HgSO₄ (Catalyst).

  • Mechanism: Electrophilic aromatic substitution (SEAr) at the meta-position (C3).

  • Protocol:

    • Charge 20% Oleum (120 mL) and HgSO₄ (catalytic) into a reactor.

    • Add 4-Hydroxypyridine (0.4 mol) portion-wise at <25°C.

    • Heat slowly to 190°C and maintain for 10–12 hours.

    • Cool and quench into industrial ethanol/ice to precipitate 4-Hydroxypyridine-3-sulfonic acid (CAS 51498-37-4) .

    • Yield: ~70%.

Step 2: Activation & Amidation

Direct conversion of the sulfonic acid to the sulfonamide requires activation to the sulfonyl chloride.

  • Reagents: PCl₅, POCl₃ (solvent/reagent), NH₃ (aq).

  • Critical Note: Using PCl₅/POCl₃ will often chlorinate the C4 position, yielding 4-chloropyridine-3-sulfonyl chloride . To retain the 4-OH, milder activation (e.g., Thionyl chloride with catalytic DMF) or protection strategies are preferred, though the 4-chloro intermediate is often generated intentionally for subsequent nucleophilic displacement (as in Torsemide synthesis).

  • Protocol (Via 4-Chloro Intermediate):

    • Reflux the sulfonic acid (Step 1 product) in POCl₃/PCl₅ for 5 hours.

    • Remove excess POCl₃ under vacuum.

    • Quench the residue (4-chloropyridine-3-sulfonyl chloride) into ice-cold NH₄OH.

    • The resulting 4-chloropyridine-3-sulfonamide precipitates.[1]

    • Hydrolysis (Optional): To revert to the 4-hydroxy target, hydrolysis in aqueous NaOH at reflux converts the 4-Cl back to 4-OH via nucleophilic aromatic substitution.

Synthesis Start 4-Hydroxypyridine (CAS 626-64-2) Acid 4-Hydroxypyridine-3-sulfonic Acid (CAS 51498-37-4) Start->Acid Oleum, HgSO4, 190°C Chloride 4-Chloropyridine-3-sulfonyl Chloride (Intermediate) Acid->Chloride PCl5, POCl3 (Chlorination of C4 & SO3H) Amide_Cl 4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) Chloride->Amide_Cl NH4OH, 0°C Target 4-Hydroxypyridine-3-sulfonamide (CAS 182556-17-8) Amide_Cl->Target NaOH (aq), Reflux (Hydrolysis)

Figure 2: Synthetic pathway via the chloropyridine intermediate.

Applications in Drug Development[7]

Torsemide Manufacturing

The primary industrial application of this scaffold is the synthesis of Torsemide (Demadex).

  • Mechanism: The 4-position is highly electrophilic in the 4-chloropyridine-3-sulfonamide intermediate.

  • Coupling: Reaction with m-toluidine displaces the chloride to form 4-(3-methylphenyl)amino-3-pyridinesulfonamide (Torsemide Intermediate B).

  • Final Step: The sulfonamide nitrogen is reacted with isopropyl isocyanate to form the sulfonylurea moiety of Torsemide.

Medicinal Chemistry Utility
  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide group (-SO₂NH₂) is the classic "zinc-binding group" (ZBG) for CA enzymes. The pyridine ring provides a rigid scaffold that can be substituted to tune selectivity for CA isoforms (e.g., CA IX for oncology).

  • Fragment-Based Design: The 4-hydroxypyridine-3-sulfonamide core is a high-value fragment (MW < 200) for screening libraries, offering high ligand efficiency due to its dense hydrogen-bonding capability.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics are expected:

  • ¹H NMR (DMSO-d₆):

    • δ 11.5–12.0 ppm (Broad s, 1H, OH/NH tautomer).

    • δ 7.5–8.0 ppm (s, 2H, SO₂NH₂).

    • δ 8.5 ppm (s, 1H, C2-H).

    • δ 7.6 ppm (d, 1H, C6-H).

    • δ 6.2 ppm (d, 1H, C5-H).

    • Note: Shifts vary significantly depending on concentration and water content due to tautomerism.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 175.18 m/z.

    • [M-H]⁻ = 173.18 m/z (Strong signal in negative mode due to acidic sulfonamide and phenol).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Sulfonamides can cause allergic reactions in sensitized individuals (sulfa allergy).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • PubChem. (2025).[2] 4-Hydroxypyridine-3-sulfonamide (Compound Summary).[3] National Library of Medicine.[3] [Link][3]

  • Google Patents. (2003).
  • National Institutes of Health. (1979). Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides.[4] Ann Pharm Fr.[4] [Link]

Sources

Methodological & Application

Application Note: Regioselective Sulfonation of 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for the regioselective ring sulfonation of 4-hydroxypyridine (4-HP) to synthesize 4-hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4). This compound is a critical scaffold in medicinal chemistry, most notably serving as the key intermediate for the loop diuretic Torasemide .

Unlike simple benzenoid systems, pyridine rings are electron-deficient and resistant to electrophilic aromatic substitution (SEAr). However, the presence of the electron-donating hydroxyl group (existing in equilibrium with the 4-pyridone tautomer) activates the 3-position. This protocol utilizes a high-temperature fuming sulfuric acid (oleum) method catalyzed by mercury(II) sulfate to overcome the kinetic barrier of the deactivated ring.

Key Applications:

  • Synthesis of Torasemide and related sulfonylurea diuretics.

  • Preparation of 4-chloro-3-pyridinesulfonyl chloride (via subsequent chlorination).

  • Functionalization of pyridine scaffolds for fragment-based drug discovery (FBDD).

Scientific Foundation & Mechanism

Tautomerism and Reactivity

4-Hydroxypyridine exists in a tautomeric equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (non-aromatic, dominant in solution) forms.

  • Electrophilic Attack: The reaction proceeds via the 4-pyridinol tautomer or its protonated species. The hydroxyl group at C4 is a strong ortho,para-director.

  • Regioselectivity: The nitrogen atom deactivates the ring, particularly at the C2/C6 positions (inductive withdrawal). The C3 position is activated by the adjacent hydroxyl group (ortho-direction) and is less deactivated by the nitrogen than the C2 position. Consequently, sulfonation occurs exclusively at C3 .

Reaction Mechanism (Graphviz Visualization)

The reaction follows a standard SEAr mechanism, but requires harsh conditions (Oleum/HgSO₄/230°C) to generate the potent electrophile (


) and overcome the ring's passivity.

Mechanism Start 4-Hydroxypyridine (Pyridone Tautomer) Activation Activation via HgSO4 (Catalyst) Start->Activation Tautomerization Acid H2SO4 / SO3 (Oleum) Acid->Activation SO3 generation Sigma Sigma Complex (Intermediate at C3) Activation->Sigma Electrophilic Attack (C3) Product 4-Hydroxypyridine-3-sulfonic acid Sigma->Product Proton Loss (-H+)

Experimental Protocol: Ring Sulfonation (C-S Bond Formation)

Method: High-Temperature Oleum Sulfonation with Hg(II) Catalysis Target Product: 4-Hydroxypyridine-3-sulfonic acid Scale: 0.4 mol (Prep Scale)

Reagents & Equipment
ReagentSpecificationQuantityRole
4-Hydroxypyridine 98% Purity38.0 g (0.4 mol)Substrate
Fuming Sulfuric Acid (Oleum) 20% free

120 mLReagent/Solvent
Mercury(II) Sulfate

98%
1.90 g (6.4 mmol)Catalyst
Industrial Ethanol 95%+360 mLPrecipitation
Water DeionizedAs neededWorkup

Equipment:

  • 500 mL 3-neck round-bottom flask (Heavy-walled).

  • Mechanical overhead stirrer (Magnetic stirring may fail due to viscosity).

  • Reflux condenser with drying tube (

    
    ).
    
  • High-temperature oil bath (capable of 250°C) or heating mantle.

  • Calibrated thermometer (internal probe).

Safety Directives (Critical)
  • Oleum Hazard: Oleum reacts violently with water and causes severe burns. Use only in a functioning fume hood. Wear butyl rubber gloves, face shield, and acid-resistant apron.

  • Mercury Hazard:

    
     is highly toxic and cumulative. All waste must be segregated into "Mercury Waste" streams. Do not mix with general organic waste.
    
  • Thermal Hazard: The reaction runs at ~230°C. Ensure glassware is free of star cracks to prevent failure under thermal stress.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Setup: Assemble the 3-neck flask with the mechanical stirrer, thermometer, and condenser. Place in the oil bath (heat off).

  • Acid Charge: Carefully charge 120 mL of 20% Oleum into the flask.

  • Catalyst Addition: Add 1.90 g of Mercury(II) Sulfate . Stir at room temperature for 15 minutes to ensure dispersion.

  • Substrate Addition: Cool the flask slightly (ice bath optional) if the oleum is warm. Add 38.0 g of 4-Hydroxypyridine portion-wise over 20 minutes.

    • Note: The reaction is exothermic; maintain internal temperature < 50°C during addition to prevent uncontrolled boiling.

Phase 2: High-Temperature Sulfonation
  • Heating Ramp: Slowly heat the mixture to 190°C - 230°C .

    • Observation: The mixture will darken.[1] Ensure stirring is consistent.

  • Reaction: Maintain temperature at 220°C ± 10°C for 10–12 hours .

    • Monitoring: TLC is difficult due to the polarity of the sulfonic acid. Reaction progress is usually determined by time or by taking a small aliquot, quenching in water, and checking by HPLC (C18 column, acidic mobile phase).

Phase 3: Workup & Isolation[2]
  • Cooling: Allow the reaction mixture to cool to approximately 80°C . Do not allow it to solidify completely.

  • Quenching: Slowly pour the hot reaction mixture into a beaker containing 360 mL of Industrial Ethanol (or a water/ethanol mix) with vigorous stirring.

    • Caution: This step is extremely exothermic. Add the acid stream slowly.[3][4]

  • Crystallization: Cool the resulting slurry in an ice bath (0–5°C) for 1 hour. The sulfonic acid product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 50 mL) to remove residual sulfuric acid.

  • Drying: Dry the solid under vacuum at 60°C for 12 hours.

Expected Yield: 65% – 75% (approx. 45–50 g) Appearance: White to pale beige crystalline solid.

Analytical Validation

TechniqueExpected Signal/ResultInterpretation
Melting Point > 300°C (dec)High MP characteristic of zwitterionic sulfonic acids.
MS (ESI+) m/z = 176.0 [M+H]+Confirms molecular weight (175.16 g/mol ).
1H NMR (DMSO-d6)

12.0 (br s, OH/SO3H)
Exchangeable protons.

8.60 (d, J=1.5 Hz, 1H)
H-2 : Deshielded singlet/doublet (alpha to N, ortho to SO3H).

7.80 (dd, 1H)
H-6 : Alpha to N.

6.90 (d, 1H)
H-5 : Ortho to OH, shielded.

Supplementary Protocol: O-Sulfonylation (Triflation)

For researchers intending to convert the hydroxyl group into a leaving group (e.g., for Suzuki couplings) rather than ring sulfonation.

Objective: Synthesis of 4-Pyridyl Triflate (4-pyridinyl trifluoromethanesulfonate).

  • Reagents: 4-Hydroxypyridine (1.0 eq), Pyridine (solvent/base), Triflic Anhydride (

    
    , 1.2 eq).
    
  • Procedure:

    • Dissolve 4-HP in dry Pyridine/DCM (1:1) at 0°C under

      
      .
      
    • Add

      
       dropwise over 30 mins.
      
    • Stir at 0°C -> RT for 4 hours.

    • Workup: Quench with water, extract into DCM, wash with dilute HCl (to remove pyridine), dry, and concentrate.

  • Outcome: The product is the O-sulfonated ester , not the ring sulfonic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction time or low temperature.Ensure internal temp reaches >200°C. The ring is highly deactivated; 150°C is often insufficient.
Black Tar Formation Charring due to rapid heating.Ramp temperature slowly (50°C/hour). Ensure efficient stirring.
Product Not Precipitating Too much solvent in workup or high acid solubility.Reduce ethanol volume. Add diethyl ether to induce precipitation if using pure ethanol.
Mercury Contamination Inefficient washing.Ensure thorough washing of the filter cake. Consider recrystallization from water if high purity is required.[2]

Workflow Diagram

Workflow Step1 Reagent Prep Mix Oleum (20%) + HgSO4 Step2 Addition Add 4-Hydroxypyridine (Temp < 50°C) Step1->Step2 Step3 Reaction Heat to 220°C for 10-12 hrs Step2->Step3 Step4 Quench Pour into Ethanol/Water Step3->Step4 Step5 Isolation Filter Precipitate & Wash Step4->Step5 Step6 Final Product 4-Hydroxypyridine-3-sulfonic acid Step5->Step6

References

  • Synthesis of Torasemide Intermediates: Zhu, Y., et al. "Synthesis and Characterization of Related Substances of Torasemide." Thieme Connect, 2021 .

  • Industrial Protocol for Pyridine Sulfonation: McElvain, S. M., & Goese, M. A.[1] "The Sulfonation of Pyridine and the Picolines."[5][1] Journal of the American Chemical Society, 1943 , 65(11), 2233–2236.

  • Product Characterization Data: ChemicalBook Database. "4-Hydroxypyridine-3-sulfonic acid (CAS 51498-37-4) Properties and Suppliers."

  • Alternative Chlorosulfonic Methods (General Reference): BenchChem Application Notes. "Protocol for the Sulfonation of 4-Aminopyridine."[2][6] (Analogous chemistry for electron-rich pyridines).

Sources

Application Note: A Detailed Protocol for the Amination of 4-Chloropyridine-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Moiety

In the landscape of modern drug discovery and development, the sulfonamide functional group is a cornerstone of medicinal chemistry. Its prevalence is a testament to its versatile roles as a key pharmacophore and a bioisostere for amides, offering distinct advantages such as improved metabolic stability, enhanced binding affinity through an additional hydrogen bond acceptor, and modified polarity.[1] The synthesis of sulfonamides, therefore, is a critical transformation for researchers.

This application note provides a comprehensive, field-proven protocol for the amination of 4-chloropyridine-3-sulfonyl chloride, a valuable and reactive intermediate for creating a diverse array of sulfonamide derivatives. The procedure detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and validation checkpoints to ensure reliable and reproducible outcomes.

Mechanistic Rationale and Experimental Design

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[2][3] The reaction proceeds via a well-understood mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, and the S-N bond is formed.

  • Proton Transfer: The resulting sulfonamide is initially protonated. A base, either a second equivalent of the reacting amine or an auxiliary non-nucleophilic base like triethylamine or pyridine, is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.

The choice of solvent, base, and temperature is critical. Aprotic solvents such as acetonitrile, dichloromethane (DCM), or toluene are commonly employed to avoid side reactions with the highly reactive sulfonyl chloride. The reaction is often performed at room temperature or slightly below to control its exothermicity.[4]

Reaction Scheme

Caption: General reaction scheme for the amination of 4-chloropyridine-3-sulfonyl chloride.

Safety and Materials Handling: A Non-Negotiable Priority

Trustworthiness in experimental science begins with safety. 4-Chloropyridine-3-sulfonyl chloride and its related compounds are corrosive, water-reactive, and may cause severe skin burns and eye damage.[5][6] Strict adherence to safety protocols is mandatory.

Hazard Assessment:

CompoundKey Hazards
4-Chloropyridine-3-sulfonyl Chloride Corrosive (H314), Water-Reactive (liberates toxic gas), May cause respiratory irritation (H335).
Amines Can be toxic, corrosive, and flammable depending on the specific reagent. Consult the specific SDS.
Organic Solvents (e.g., Acetonitrile) Flammable, toxic, irritant.
Bases (e.g., Triethylamine) Flammable, corrosive, toxic.

Mandatory Personal Protective Equipment (PPE):

  • Chemical safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards).[6][7]

  • Flame-resistant lab coat.

  • Impervious gloves (nitrile or neoprene, check for solvent compatibility).

  • Face shield when handling larger quantities.

Handling Procedures:

  • All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Ensure an eyewash station and safety shower are immediately accessible.[6]

  • 4-Chloropyridine-3-sulfonyl chloride reacts violently with water.[5][6] Ensure all glassware is scrupulously dried, and use anhydrous solvents. Avoid exposure to moist air.

  • Weigh and dispense reagents in the fume hood.

  • Waste must be disposed of in designated, approved waste containers.

Detailed Experimental Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.[4][8] It describes a general method using a generic amine; reagent quantities should be adjusted based on the molecular weight of the specific amine used.

Materials and Reagents:

ReagentM.W. ( g/mol )Molar Eq.QuantityNotes
4-Chloropyridine-3-sulfonyl chloride212.051.01.0 g (4.72 mmol)Store under inert gas, protected from moisture.
Amine (e.g., Aniline)93.131.10.48 g (5.19 mmol)Ensure purity and dryness.
Triethylamine (TEA)101.191.50.72 mL (5.19 mmol)Acts as an HCl scavenger. Distill if necessary.
Acetonitrile (CH₃CN)41.05-25 mLAnhydrous grade.
Deionized Water18.02-As neededFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)--As neededFor washing/neutralization.
Brine (Saturated NaCl)--As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying organic phase.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine-3-sulfonyl chloride (1.0 g, 4.72 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (25 mL). Stir the mixture at room temperature until the solid dissolves.

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon amine addition.

  • Reagent Addition:

    • In a separate vial, dissolve the amine (1.1 eq., 5.19 mmol) and triethylamine (1.5 eq., 5.19 mmol) in a small amount of anhydrous acetonitrile (5 mL).

    • Add this amine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes, ensuring the internal temperature does not rise above 5-10 °C. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 80:20 Toluene/Ethanol or Hexane/Ethyl Acetate mixtures).[4] The reaction is complete when the starting sulfonyl chloride spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Take up the residue in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 N HCl (2 x 25 mL) to remove excess amine and triethylamine.

      • Saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acidic impurities.

      • Brine (1 x 25 mL) to reduce the amount of dissolved water in the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude sulfonamide can be purified by one of two methods:

      • Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol/water).[9]

      • Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify using flash column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. A purity of >99% by HPLC is often desired.[8]

Experimental Workflow Visualization

G A 1. Setup - Dry 100 mL RBF with stir bar - Add 4-chloropyridine-3-sulfonyl chloride - Add anhydrous CH3CN under N2 B 2. Cooling - Cool flask to 0°C in ice bath A->B Prepare for reaction C 3. Reagent Addition - Add amine & TEA solution dropwise - Maintain temp < 10°C B->C Control exotherm D 4. Reaction - Warm to room temperature - Stir for 1-3 hours C->D Initiate amination E 5. Monitoring - Check completion by TLC D->E Allow to proceed F 6. Quench & Extraction - Concentrate in vacuo - Redissolve in EtOAc - Wash with HCl, NaHCO3, Brine E->F If complete G 7. Drying & Concentration - Dry organic phase (MgSO4) - Filter and concentrate F->G Isolate crude product H 8. Purification - Recrystallization or - Silica Gel Chromatography G->H Remove impurities I 9. Analysis - NMR, LC-MS, M.P. - Yield & Purity determination H->I Validate final product

Sources

Application Note: 4-Hydroxypyridine-3-sulfonamide in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 4-Hydroxypyridine-3-sulfonamide scaffold represents a "privileged structure" in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical benzene sulfonamides (e.g., acetazolamide), the pyridine ring introduces specific pKa modulations and solubility profiles critical for targeting isoform-selectivity (e.g., hCA IX/XII over hCA I/II).

Chemical Behavior & Tautomerism

Researchers must account for the tautomeric equilibrium of 4-hydroxypyridines. In aqueous solution, this compound exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (keto) forms.

  • Impact on Assay: The sulfonamide group (

    
    ) acts as the Zinc-Binding Group (ZBG). The adjacent 4-hydroxy/keto group can influence the acidity of the sulfonamide nitrogen via electronic effects, altering the ionization state required for binding to the Zn(II) ion in the CA active site.
    
Mechanism of Action

The inhibition follows a competitive mechanism where the ionized sulfonamide nitrogen (


) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.[1]

CA_Inhibition_Mechanism cluster_0 Inhibition Event Zn_Active Active Site Zn(II) (Coordinated to 3x His) Water Zn-bound H2O/OH- Zn_Active->Water Catalytically Active Complex Inhibitor-Enzyme Complex (Tetrahedral Adduct) Zn_Active->Complex Formation of Zn-N Bond Displaced Displaced H2O Water->Displaced Displacement Inhibitor 4-Hydroxypyridine-3-sulfonamide (R-SO2NH2) Inhibitor->Zn_Active Nucleophilic Attack (on Zn)

Figure 1: Mechanism of Zinc displacement by Sulfonamide inhibitors. The sulfonamide anion coordinates directly to the Zn(II) ion, mimicking the transition state.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This assay measures the physiological reaction:


.
Because the reaction is extremely fast (

for hCA II), standard spectrophotometry is insufficient. A Stopped-Flow instrument is required to capture the initial rate (first 5–10 seconds).
Reagents & Preparation
  • Assay Buffer: 20 mM HEPES, pH 7.5.

    • Note: Keep buffer concentration low (20 mM) to avoid masking the proton release. Add ionic strength adjusters (e.g., 20 mM Na₂SO₄) if necessary, but avoid chloride ions (Cl⁻) as they are weak CA inhibitors.

  • Indicator: Phenol Red (0.2 mM).

    • Transition: Yellow (pH 6.4)

      
       Red (pH 8.0). Monitor Absorbance at 557 nm .
      
  • Substrate (CO₂-Saturated Water):

    • Bubble pure CO₂ gas into Milli-Q water for at least 30–60 minutes at room temperature.

    • Saturation Concentration: ~33 mM at 25°C.

  • Enzyme Stock: Recombinant hCA (I, II, IX, or XII).

    • Dilute to ~2–10 nM final concentration in the assay.

  • Inhibitor Stock (4-Hydroxypyridine-3-sulfonamide):

    • Dissolve in 100% DMSO to 10 mM.

    • Critical: Final DMSO concentration in the flow cell must be

      
       to prevent enzyme denaturation.
      
Workflow Execution

StoppedFlow_Workflow cluster_inputs Reagent Prep SyringeA Syringe A: Enzyme + Indicator + Inhibitor (Variable) Mixing Mixing Chamber (Dead time < 10ms) SyringeA->Mixing Rapid Injection SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Rapid Injection Detection Optical Cell Absorbance @ 557 nm Mixing->Detection Data Kinetic Trace (Abs vs Time) Detection->Data Analysis Calculate Initial Rate (v0) Fit to Morrison Equation Data->Analysis

Figure 2: Stopped-Flow experimental workflow. Syringe A contains the biological components; Syringe B contains the substrate.

Step-by-Step Procedure
  • Baseline (Uncatalyzed): Load Syringe A with Buffer + Indicator (No Enzyme). Load Syringe B with CO₂ water. Shoot. Record the spontaneous hydration rate (

    
    ).
    
  • Enzyme Control (

    
    ):  Load Syringe A with Buffer + Indicator + Enzyme. Shoot against Syringe B. This gives the maximum enzymatic rate (
    
    
    
    ).
  • Inhibition Curves: Incubate Enzyme + Inhibitor (varying concentrations, e.g., 0.1 nM to 10 µM) for 15 minutes at RT. Load into Syringe A. Shoot against Syringe B.

  • Data Processing:

    • Convert Absorbance to pH using a standard curve.

    • Calculate initial rates (

      
      ) from the linear portion of the curve (first 5-10% of reaction).
      
    • Subtract

      
       from all readings.
      
Protocol B: Esterase Activity Assay (High-Throughput Alternative)

CAs also hydrolyze esters. This assay is slower and can be performed in a standard 96-well plate reader, though it is less physiologically relevant than CO₂ hydration.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Reaction: 4-NPA + H₂O

    
     4-Nitrophenol (Yellow) + Acetate.
    
  • Detection: Absorbance at 400 nm (formation of nitrophenolate).

Procedure:

  • Prepare 1 mM 4-NPA in acetonitrile (freshly).

  • Mix Enzyme + Inhibitor in Tris-SO₄ buffer (pH 7.6). Incubate 10 min.

  • Add 4-NPA substrate to initiate.

  • Monitor OD400 for 5–10 minutes.

  • Validation: This method often yields higher

    
     values (lower potency) than stopped-flow due to different rate-limiting steps. Use primarily for ranking compounds, not for absolute constants.
    

Data Analysis & Interpretation

Calculation of Inhibition Constant ( )

For potent inhibitors (where


), the standard Cheng-Prusoff equation is inaccurate. Use the Morrison Equation  for tight-binding inhibitors:


Where:

  • 
     = Rate in presence of inhibitor
    
  • 
     = Uninhibited rate
    
  • 
     = Total enzyme concentration
    
  • 
     = Total inhibitor concentration
    
Expected Performance Metrics

Based on structural analogs (4-substituted pyridine-3-sulfonamides), typical inhibition profiles for this scaffold are:

IsoformTypical

Range (nM)
Selectivity Note
hCA I (Cytosolic)100 – 5,000Often weak inhibition (Good for selectivity)
hCA II (Cytosolic)10 – 200Potent, ubiquitous target (Off-target for cancer drugs)
hCA IX (Tumor)5 – 50 Primary Target. High affinity often observed.
hCA XII (Tumor)5 – 100Secondary Target.

Data synthesized from Supuran et al. (2013) and Sławiński et al. (2013).

Troubleshooting & Self-Validation

To ensure Trustworthiness and Scientific Integrity , perform these checks:

  • The "Acetazolamide Check": Every assay run must include a positive control using Acetazolamide.

    • Acceptance Criteria: Measured

      
       for hCA II must fall between 5–12 nM. If 
      
      
      
      nM, your enzyme is degraded or your CO₂ solution is not saturated.
  • Solvent Effects: Run a "DMSO only" control (1% DMSO).

    • Acceptance Criteria: Rate must be

      
       of the buffer-only rate. If lower, DMSO is inhibiting the enzyme; reduce concentration to 0.5%.
      
  • Spontaneous Rate Subtraction: Ensure

    
     is subtracted. Failure to do so leads to underestimation of inhibitor potency (higher 
    
    
    
    ).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Sławiński, J., et al. (2013).[2] Carbonic anhydrase inhibitors.[1][2][3][4][5][6][7][8] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[1][2][3][9] European Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][6][7][8][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Sulfonamides. Journal of Medicinal Chemistry. Link

Sources

Application Note: Analytical Purity Assessment of 4-Hydroxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Torsemide intermediates, specifically 4-Hydroxypyridine-3-sulfonamide .

Abstract & Scope

4-Hydroxypyridine-3-sulfonamide is a critical structural motif in the synthesis of loop diuretics such as Torsemide. Its quality directly impacts the yield and purity of the final API. This guide addresses the unique analytical challenges posed by this molecule—specifically its zwitterionic nature , tautomerism (pyridone/hydroxypyridine) , and high polarity .

We present a validated HPLC-UV/PDA method for purity assessment, an orthogonal LC-MS/MS method for impurity identification, and a Potentiometric Titration protocol for absolute assay determination.

Compound Characterization & Analytical Context

Before method selection, the analyst must understand the physicochemical behavior of the analyte.

  • Tautomerism: In solution, the 4-hydroxy-pyridine moiety exists predominantly as 4-pyridone . This significantly reduces the aromatic character of the ring compared to standard pyridines, affecting retention on C18 columns.

  • Amphoteric Nature:

    • Acidic Site: Sulfonamide group (

      
      , pKa 
      
      
      
      10).
    • Basic/Acidic Site: The 4-pyridone oxygen/nitrogen system (pKa

      
       3.3 for protonation, pKa 
      
      
      
      11 for deprotonation).
  • Solubility: High aqueous solubility; poor solubility in non-polar solvents.

Visualizing the Chemical Context

The following diagram illustrates the structural dynamics and potential impurity pathways.

G cluster_tautomer Tautomeric Forms Precursor 4-Hydroxypyridine-3-sulfonic acid (Hydrolysis Product/Precursor) Target 4-Hydroxypyridine-3-sulfonamide (Target Analyte) [Tautomeric Equilibrium] Target->Precursor Sulfonamide Hydrolysis (Degradation) Torsemide Torsemide API (Downstream Product) Target->Torsemide Amination with Isopropylurea derivative Impurity_Cl 4-Chloropyridine-3-sulfonamide (Synthetic Impurity) Impurity_Cl->Target Hydrolysis (Side Rxn) T1 4-Hydroxypyridine form T2 4-Pyridone form (Dominant in Aq. Soln) T1->T2 H-shift

Caption: Structural relationships showing the target analyte's position between precursors (sulfonic acid) and downstream API (Torsemide), highlighting the critical hydrolysis degradation pathway.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity testing and related substance quantification.

Method Strategy

Standard C18 columns often fail to retain this highly polar molecule, leading to elution in the void volume. We utilize a Polar-Embedded C18 or Aqueous-Stable C18 column. The mobile phase pH is controlled at 2.5 to protonate the pyridone oxygen/nitrogen (forming a cation) while keeping the sulfonamide neutral, ensuring stable retention and peak shape.

Chromatographic Conditions[1][2]
ParameterSpecificationRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (250 x 4.6 mm, 5 µm)Polar-embedded groups prevent phase collapse in high aqueous conditions and interact with the polar sulfonamide.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 2.5 with

)
Acidic pH suppresses ionization of acidic impurities and protonates the target for reproducible retention.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 265 nm (PDA 200–400 nm scan)Max absorbance for the pyridone/sulfonamide conjugated system.
Column Temp. 30°CImproves mass transfer and peak sharpness.
Injection Vol. 10 µL-
Diluent Mobile Phase A : Acetonitrile (90:10)Matches initial gradient conditions to prevent peak distortion.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Isocratic Hold (Retention)
5.0982End Isocratic
20.07030Linear Gradient (Elute Impurities)
25.07030Wash
26.0982Re-equilibration
35.0982End of Run
System Suitability Criteria
  • Tailing Factor (Target Peak): NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between 4-Hydroxypyridine-3-sulfonamide and 4-Hydroxypyridine-3-sulfonic acid (known impurity).

  • RSD (n=6): NMT 2.0% for peak area.

Method B: LC-MS/MS (Impurity Identification)

Purpose: Structural confirmation of unknown impurities (e.g., hydrolysis products).

Conditions
  • Column: Agilent Zorbax SB-Aq (150 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive Mode (+) is preferred for the pyridone ring; Negative Mode (-) is sensitive for the sulfonamide moiety. Run both for comprehensive profiling.

Key Mass Transitions (MRM)
  • Target (4-Hydroxypyridine-3-sulfonamide):

    
     (Loss of 
    
    
    
    ).
  • Impurity (4-Hydroxypyridine-3-sulfonic acid):

    
     (
    
    
    
    fragment).

Method C: Potentiometric Titration (Assay)

Purpose: Absolute purity determination (Assay %) orthogonal to HPLC. Principle: The sulfonamide group is a weak acid and can be titrated with a strong base in a non-aqueous solvent.

Protocol
  • Solvent System: Dimethylformamide (DMF) or Pyridine (neutralized).

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Electrode: Glass-Calomel combined electrode (LiCl in ethanol electrolyte).

  • Procedure:

    • Accurately weigh ~200 mg of sample into a clean titration beaker.

    • Dissolve in 50 mL of DMF.

    • Titrate potentiometrically with 0.1 N TBAH.

    • Determine the endpoint using the second derivative method.

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Equivalence factor (Molecular Weight = 174.18 mg/mmol)
      
    • 
      : Weight of sample (mg)
      

Validation Framework (ICH Q2(R1))

To ensure the trustworthiness of the HPLC method, perform the following validation steps:

  • Specificity: Inject known impurities (Sulfonic acid precursor, 4-Chloropyridine derivative) to verify resolution.

  • Linearity: 5 levels from 50% to 150% of target concentration (

    
    ).
    
  • Accuracy: Spike recovery at 80%, 100%, 120%. Range: 98.0% – 102.0%.

  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.

References

  • USP Monograph: Torsemide.United States Pharmacopeia. (Defines related compounds B and E which share the pyridine-sulfonamide core).
  • PubChem Compound Summary: 4-Hydroxypyridine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[1] Journal of the Chemical Society, 1294-1304. (Foundational text on hydroxypyridine/pyridone tautomerism and pKa).

Sources

Application Note: Chromatographic Strategies for Monitoring 4-Hydroxypyridine-3-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Rationale and Strategic Overview

4-Hydroxypyridine-3-sulfonamide is a key heterocyclic building block in medicinal chemistry. Its derivatives are explored as therapeutic agents, such as the diuretic Torasemide, and various enzyme inhibitors.[1][2][3] Effective synthesis of these target molecules hinges on the ability to accurately monitor reaction progress. This ensures optimal conversion, identifies the formation of by-products, and informs decisions on reaction work-up and purification.

The structure of 4-Hydroxypyridine-3-sulfonamide—containing a basic pyridine nitrogen (pKa ≈ 5-6), an acidic hydroxyl group, and an acidic sulfonamide moiety—presents a distinct analytical challenge.[4] Its high polarity (calculated XLogP3 of -0.5) dictates the choice of chromatographic conditions.[5]

  • Thin-Layer Chromatography (TLC): Serves as the primary tool for rapid, real-time, qualitative monitoring. It is indispensable for quickly determining the presence or absence of starting materials and the formation of new products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, purity, and impurity profiling. It is the gold standard for process optimization and quality control.

This document outlines validated starting conditions for both techniques, explaining the causal relationships between analyte properties and method parameters to empower scientists to adapt these protocols to their specific reaction systems.

Part I: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)

TLC is an invaluable technique for at-a-glance reaction tracking. The primary challenge with pyridine-sulfonamide compounds on standard silica gel is peak tailing, caused by strong ionic interactions between the basic pyridine nitrogen and acidic surface silanol groups.[4] Our protocol mitigates this by incorporating a basic modifier into the mobile phase.

Experimental Protocol: TLC Analysis
  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates. The fluorescent indicator allows for non-destructive visualization under UV light.

  • Sample Preparation:

    • Withdraw a small aliquot (1-2 drops) from the reaction mixture.

    • Dilute with a polar solvent such as methanol or the reaction solvent to an approximate concentration of 1-2 mg/mL.

    • Prepare reference spots of the starting material(s) at a similar concentration.

  • Application: Using a capillary tube, spot a small amount of the diluted reaction mixture and the starting material reference(s) onto the TLC plate baseline.

  • Mobile Phase (Eluent) Development:

    • Rationale: A polar solvent system is required to move the highly polar analyte from the origin. The addition of a base is critical to deprotonate surface silanols, ensuring symmetrical spot shapes.[6]

    • Recommended Starting System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH, 28-30% solution) in a ratio of 80 : 20 : 1 (v/v/v) .

    • Optimization: Adjust the ratio of DCM to MeOH to achieve a target Rf (retention factor) of 0.3-0.5 for the product spot. Increase methanol content for lower Rf values (compounds sticking to the baseline); increase dichloromethane for higher Rf values (compounds running too fast).

  • Development: Place the spotted TLC plate in a chamber saturated with the mobile phase vapor and allow the eluent to ascend until it is ~1 cm from the top edge.

  • Visualization:

    • Primary Method (Non-destructive): View the dried plate under short-wave UV light (254 nm). The aromatic pyridine ring will quench the fluorescence, appearing as dark spots.

    • Secondary Method (Staining): If spots are not UV-active or for enhanced visualization, use a potassium permanganate (KMnO₄) stain. This stain reacts with oxidizable functional groups (like the hydroxypyridine) and appears as yellow spots on a purple background.

Data Interpretation

A successful reaction will show the gradual disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the 4-Hydroxypyridine-3-sulfonamide product. The presence of multiple new spots indicates the formation of by-products.

TLC Workflow Diagram

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_vis Visualization & Interpretation Prep Dilute Reaction Aliquot & Starting Materials Spot Spot Samples on Silica Gel F254 Plate Prep->Spot Develop Develop in Chamber (DCM:MeOH:NH4OH) Spot->Develop Dry Dry Plate Develop->Dry UV View under UV Light (254 nm) Dry->UV Stain Stain (e.g., KMnO4) (Optional) UV->Stain Interpret Interpret Chromatogram: - Disappearance of Reactants - Appearance of Product UV->Interpret Stain->Interpret

Caption: Workflow for TLC monitoring of reactions.

Part II: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For quantitative assessment of reaction conversion and purity, HPLC is the method of choice. Given the high polarity of 4-Hydroxypyridine-3-sulfonamide, conventional reversed-phase (RP) chromatography can be challenging, often resulting in poor retention.[7] We present a robust method using a polar-endcapped ("aqueous-stable") C18 column, which prevents ligand collapse under highly aqueous conditions, and an alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

Method 1: Reversed-Phase HPLC (Recommended Starting Point)

This method is widely applicable and uses common instrumentation. The key is to use a modern, aqueous-stable stationary phase and control the mobile phase pH to ensure good peak shape.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute it with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Rationale: The acidic mobile phase (pH ≈ 2.7) protonates the pyridine nitrogen, minimizing its interaction with residual silanols and resulting in sharp, symmetrical peaks.[4] The gradient elution ensures that both early-eluting polar compounds and later-eluting non-polar species are resolved within a reasonable runtime.

ParameterRecommended Condition
Column Aqueous C18 (Polar-Endcapped), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program 5% B to 95% B over 10 minutes; hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 272 nm (or λmax determined by PDA scan)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative specifically designed for retaining and separating very polar compounds.[9][10] It uses a high-organic mobile phase, which can also enhance sensitivity if using mass spectrometry (MS) detection.[10]

ParameterRecommended Condition
Column Amide or Zwitterionic HILIC, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Gradient Program Start at 100% A, gradient to 100% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 272 nm
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dilute & Filter Reaction Aliquot Inject Inject Sample Prep->Inject Separate Chromatographic Separation (Aqueous C18 Column, Formic Acid Gradient) Inject->Separate Detect UV Detection (272 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components: - % Conversion - % Purity Integrate->Quantify

Caption: Workflow for quantitative HPLC analysis.

Conclusion and Best Practices

The successful monitoring of reactions involving 4-Hydroxypyridine-3-sulfonamide relies on chromatographic methods that accommodate its high polarity and amphoteric nature. For rapid qualitative checks, TLC with a base-modified eluent provides clear and immediate feedback. For reliable quantitative data, a reversed-phase HPLC method on an aqueous-stable C18 column with an acidic mobile phase offers excellent performance and robustness. The HILIC method serves as a powerful alternative, particularly for very complex polar mixtures or when coupling to mass spectrometry. These protocols provide a solid and scientifically grounded foundation for researchers in process development and chemical synthesis.

References

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Vertex AI Search.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA.
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. (2023). PMC.
  • The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PMC.
  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (2020). ResearchGate.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography.
  • How to separate these sulfonamides with TLC. (2024). Reddit.
  • Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • TLC of Sulfonamides. (n.d.). ResearchGate.
  • Synthesis and Characterization of Related Substances of Torasemide. (2022). Thieme Chemistry.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024). PMC.
  • Method for pyridine amine derivative. (2015). Chromatography Forum.
  • A PRACTICAL GUIDE TO HILIC. (n.d.). The Nest Group.
  • 4-Hydroxypyridine-3-sulfonic acid. (n.d.). Sigma-Aldrich.
  • TLC Visualization Reagents. (n.d.). EPFL.
  • 4-Hydroxypyridine-3-Sulfonic Acid 98.0%(HPLC). (n.d.). PureSynth.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (n.d.). MDPI.
  • 4-Hydroxypyridine-3-sulfonic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • 4-Hydroxypyridine-3-sulfonic acid. (2025). ChemicalBook.
  • 4-Hydroxypyridine-3-sulfonamide. (n.d.). PubChem.
  • 4-Hydroxypyridine-3-sulfonic acid. (2025). Chemsrc.

Sources

molecular docking studies of 4-Hydroxypyridine-3-sulfonamide with carbonic anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Computational Evaluation of 4-Hydroxypyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor

Executive Summary

This application note outlines a validated protocol for the molecular docking of 4-Hydroxypyridine-3-sulfonamide and its derivatives into the active site of human Carbonic Anhydrase (hCA) isoforms (specifically hCA II, IX, and XII).

The pyridine-3-sulfonamide scaffold represents a privileged structure in medicinal chemistry. Unlike benzene sulfonamides, the electron-deficient pyridine ring lowers the pKa of the sulfonamide group (


), facilitating the formation of the biologically active anion (

) at physiological pH. This protocol addresses the specific challenges of docking metal-binding groups (ZBG) and provides a step-by-step workflow to ensure high-fidelity pose prediction and binding affinity estimation.

Scientific Background & Mechanism

The Target: Carbonic Anhydrase Active Site

Carbonic anhydrases are zinc-metalloenzymes.[1][2][3][4][5][6] The active site features a catalytic Zinc ion (


) coordinated by three conserved histidine residues (His94, His96, His119 in hCA II).[6][7] In the native state, a water molecule or hydroxide ion completes the tetrahedral coordination sphere.
The Ligand: 4-Hydroxypyridine-3-sulfonamide
  • Zinc Binding Group (ZBG): The primary sulfonamide moiety acts as a bioisostere for the zinc-bound water. Upon binding, the sulfonamide nitrogen deprotonates to form a monoanion (

    
    ), which coordinates directly to the 
    
    
    
    .[3]
  • Scaffold Effects: The 4-hydroxy and pyridine ring system participate in secondary interactions (hydrogen bonding and

    
    -stacking) with the hydrophilic/hydrophobic halves of the active site, specifically residues like Thr199 and Glu106 ("gatekeepers").
    

Experimental Protocol

Phase 1: Receptor Preparation (Protein)
  • PDB Selection: Select high-resolution crystal structures (< 2.0 Å).

    • Recommended:PDB ID: 3KS3 (hCA II complexed with Acetazolamide) or 4Q08 (hCA XII).

  • Step-by-Step:

    • Strip Water: Remove all water molecules except those bridging the zinc and the "gatekeeper" residues if a specific water-mediated network is hypothesized (rare for sulfonamides, which usually displace water).

    • Metal Retention: Ensure the

      
       atom is retained.
      
    • Charge Assignment:

      • Assign Gasteiger charges.

      • CRITICAL: Manually verify the Zinc ion charge. Standard force fields often misinterpret metals. Ensure

        
         has a formal charge of +2.0.
        
    • H-Bond Network: Optimize Hydrogen bonding network (e.g., using PROKA or Schrödinger PrepWizard) to ensure His64 (proton shuttle) is in the correct tautomeric state.

Phase 2: Ligand Preparation
  • Structure Generation: Generate the 3D conformer of 4-Hydroxypyridine-3-sulfonamide.

  • Protonation State (The "Anion" Rule):

    • While the neutral form exists in solution, the anionic form (

      
      ) is the active binder.
      
    • Decision: Dock the deprotonated (anionic) species. If your docking software (e.g., AutoDock Vina) strictly requires neutral ligands for charge neutrality, you must manually adjust the partial charges on the Nitrogen to mimic the electron density of the anion, or use a force field that supports explicit ions.

  • Minimization: Minimize ligand energy (RMSD < 0.1 Å) using the MMFF94 force field.

Phase 3: Docking Configuration (Grid & Constraints)
  • Grid Box Definition:

    • Center: Coordinates of the catalytic Zinc atom.

    • Size:

      
       Å (Sufficient to cover the active site cone).
      
    • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

  • Constraints (Optional but Recommended):

    • Define a positional constraint (radius 2.5 Å) around the Zn ion to penalize poses where the sulfonamide Nitrogen does not coordinate.

Phase 4: Execution & Scoring
  • Algorithm: Genetic Algorithm (Lamarckian) or Exhaustive Search (Vina).

  • Exhaustiveness: Set to 32 or higher (high precision).

  • Poses: Generate 10-20 poses; cluster by RMSD (2.0 Å tolerance).

Data Analysis & Validation

Validation Criteria (Self-Validating System)

Before accepting results for the novel ligand, perform a Redocking Experiment :

  • Extract the co-crystallized ligand (e.g., Acetazolamide) from the reference PDB (3KS3).

  • Dock it back into the prepared receptor.

  • Pass Criteria: The RMSD between the docked pose and the crystal pose must be

    
     2.0 Å .
    
Interaction Profiling (Checklist)

A successful pose for 4-Hydroxypyridine-3-sulfonamide must exhibit:

  • Zn-N Coordination: Distance between Sulfonamide N and Zn should be 1.9 – 2.4 Å .

  • Gatekeeper H-Bond: Oxygen of sulfonamide (

    
    ) must form an H-bond with the backbone NH of Thr199 .
    
  • Scaffold Interaction: 4-Hydroxy group often interacts with water networks or polar residues near the active site rim.

Quantitative Summary Table
ParameterValue / SettingNotes
Grid Center Zn Coordinates (x, y, z)From PDB Header
Grid Size

ų (

)
Covers hydrophobic pocket
Zn Charge +2.0Essential for electrostatics
Ligand State Anionic (

)
Biologically active form
Passing Score

kcal/mol
Based on Acetazolamide ref
RMSD Threshold

Å
For validation step

Workflow Visualization

Docking Workflow Diagram

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking cluster_Analysis Phase 3: Analysis Start Start: Project Initiation PDB_Select PDB Selection (e.g., 3KS3, 4Q08) Start->PDB_Select Lig_Gen Ligand Generation (4-OH-Pyridine-3-SA) Start->Lig_Gen Prot_Clean Protein Cleaning (Strip H2O, Retain Zn) PDB_Select->Prot_Clean Zn_Param Zn Parameterization (Charge +2.0) Prot_Clean->Zn_Param Grid_Gen Grid Generation (Center on Zn) Zn_Param->Grid_Gen Lig_Deprot Ligand Deprotonation (Generate Anion) Lig_Gen->Lig_Deprot Dock_Run Run Docking Algorithm (Vina/Gold/Glide) Lig_Deprot->Dock_Run Grid_Gen->Dock_Run Score_Filt Scoring & Filtering (Energy Sorting) Dock_Run->Score_Filt Visual_Inspect Visual Inspection (Zn-N Distance Check) Score_Filt->Visual_Inspect RMSD_Calc RMSD Validation (Ref: < 2.0 Å) Visual_Inspect->RMSD_Calc RMSD_Calc->Zn_Param Fail (Refine Params) End Final Candidate Selection RMSD_Calc->End Pass

Caption: Figure 1. Optimized computational workflow for docking sulfonamide derivatives into Carbonic Anhydrase, emphasizing Zinc parameterization and ligand deprotonation.

Molecular Interaction Diagram

InteractionMap cluster_HisTriad His Triad (Coordination) Zn Zinc Ion (Zn2+) His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Ligand_N Sulfonamide N (Anionic) Ligand_N->Zn Metal Bond (1.9-2.2 Å) Ligand_O Sulfonamide O Thr199 Thr199 (Gatekeeper) Ligand_O->Thr199 H-Bond Pyridine_Ring Pyridine Ring Pyridine_Ring->Thr199 Van der Waals Glu106 Glu106 Thr199->Glu106 H-Bond Network

Caption: Figure 2. Schematic of the critical interaction network between 4-Hydroxypyridine-3-sulfonamide and the CA active site. The Zn-N coordination is the primary driver of affinity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-hydroxypyridine-3-sulfonamide. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for PDB: 3KS3/General CA structures). Link

  • Krasavin, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.[3][8] Link

  • Scolnick, L. R., et al. (1997). From evolutionary perfection to selective inhibition: Structural analysis of inhibitor binding to human carbonic anhydrase II. Proceedings of the National Academy of Sciences, 94(25), 13525-13530. Link

  • Koçyiğit, Ü. M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chlorination of 4-Hydroxypyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the chlorination of 4-hydroxypyridine-3-sulfonic acid . It addresses the complex "dual chlorination" mechanism, specific side reactions, and critical safety protocols required for high-purity isolation of 4-chloropyridine-3-sulfonyl chloride (and its derivatives).

Topic: Troubleshooting Side Reactions & Process Optimization Target Product: 4-Chloropyridine-3-sulfonyl chloride (Intermediate for Torsemide) Standard Reagents: Phosphorus Oxychloride (


) / Phosphorus Pentachloride (

)
Executive Summary: The Dual Chlorination Challenge

The chlorination of 4-hydroxypyridine-3-sulfonic acid is a simultaneous dual chlorination event.[1] Unlike standard pyridine chlorinations, this reaction must drive two distinct transformations in a single pot:

  • Deoxychlorination: Conversion of the C-4 hydroxyl group (tautomeric pyridone) to a chloride.

  • Sulfonyl Chloride Formation: Conversion of the C-3 sulfonic acid (

    
    ) to a sulfonyl chloride (
    
    
    
    ).

Critical Insight: The primary failure mode in this chemistry is not the formation of exotic impurities, but rather the hydrolytic instability of the sulfonyl chloride moiety during workup, which reverts the product to 4-chloropyridine-3-sulfonic acid (Impurity B).

Module 1: Reaction Mechanism & Impurity Profile
Visualizing the Reaction Pathways

The following diagram illustrates the desired pathway versus the critical side reactions (Hydrolysis, Dimerization, and Desulfonation).

ReactionPathways Start 4-Hydroxypyridine- 3-sulfonic acid Inter Phosphorylated Intermediate Start->Inter POCl3/PCl5 Reflux ImpurityA Impurity A: Unreacted Starting Material Start->ImpurityA Incomplete Rxn Target TARGET: 4-Chloropyridine- 3-sulfonyl chloride Inter->Target Dual Chlorination (Fast) ImpurityC Impurity C: Bis(4-pyridyl) ether (Dimer) Inter->ImpurityC Low PCl5 Stoichiometry ImpurityB Impurity B: 4-Chloropyridine- 3-sulfonic acid (Hydrolysis Product) Target->ImpurityB Moisture/Aq. Quench (Reversible) ImpurityD Impurity D: 4-Chloropyridine (Desulfonation) Target->ImpurityD Overheating (>140°C)

Figure 1: Reaction landscape showing the transformation of 4-hydroxypyridine-3-sulfonic acid. Note that Impurity B is the most common issue, often caused by improper quenching.

Impurity Identification Table
Impurity CodeChemical IdentityOrigin / CauseTroubleshooting / Removal
Impurity A 4-Hydroxypyridine-3-sulfonic acidIncomplete reaction; old

; wet reagents.
Ensure anhydrous conditions. Increase

equivalents. Check reagent quality.
Impurity B 4-Chloropyridine-3-sulfonic acid Hydrolysis of the target sulfonyl chloride during quench.[2]Critical: Maintain low temperature (<5°C) during quench. Avoid aqueous workup if isolating the chloride.
Impurity C Bis(3-sulfo-4-pyridyl) etherDimerization due to insufficient chlorinating agent.Increase

volume (acts as solvent). Ensure vigorous stirring.
Impurity D 4-ChloropyridineDesulfonation (loss of

) due to thermal stress.
Limit reaction temperature to 120°C. Monitor reaction time strictly.
Module 2: Troubleshooting & FAQs
Q1: My yield is good, but the product melts at a much higher temperature than expected. What happened?

Diagnosis: You likely isolated Impurity B (The Sulfonic Acid) instead of the Sulfonyl Chloride. Explanation: 4-Chloropyridine-3-sulfonyl chloride is highly moisture-sensitive. If you quenched the reaction with water and then filtered the solid, you hydrolyzed the


 back to 

. Solution:
  • For Sulfonyl Chloride Isolation: Distill off excess

    
    , dissolve the residue in dry organic solvent (e.g., DCM or Toluene), and wash rapidly with ice-cold water. Dry the organic layer immediately.
    
  • For Sulfonamide Synthesis: Do not isolate the chloride. React the crude reaction mixture (after removing

    
    ) directly with ammonia/amine in an anhydrous solvent.
    
Q2: The reaction mixture turned into a black tar/solid that cannot be stirred. Why?

Diagnosis: Polymerization or "caking" due to insufficient solvent (


).
Explanation:  The reaction generates bulky phosphoryl intermediates. If the ratio of 

to substrate is too low, the mixture solidifies, leading to local overheating and charring. Solution:
  • Maintain a minimum ratio of 3-5 volumes of

    
      per weight of substrate.[3]
    
  • Consider using a co-solvent like Sulfolane if reducing

    
     usage is required, though neat 
    
    
    
    is preferred for dual chlorination.
Q3: I see a delayed exotherm during the quench. Is this normal?

Diagnosis: Dangerous Accumulation of Metastable Intermediates. Explanation: Quenching


 with water generates phosphorodichloridic acid, which hydrolyzes slowly at low temperatures. If you add water too fast at 0°C, the intermediate accumulates. When the mixture warms, it hydrolyzes rapidly, releasing massive heat (runaway reaction).
Safety Protocol (Reverse Quench): 
  • NEVER add water to the reaction mixture.

  • ALWAYS add the reaction mixture (diluted in toluene/DCM) dropwise into a vigorously stirred ice/water bath.

  • Maintain quench temperature between 10-20°C (not too cold) to ensure immediate hydrolysis of

    
     while keeping the product stable.
    
Module 3: Validated Experimental Protocol

Objective: Synthesis of 4-Chloropyridine-3-sulfonyl chloride (Crude) for immediate downstream processing.

Step 1: Reaction Setup

  • Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry viscosity), reflux condenser, and internal thermometer.

  • Charge 4-Hydroxypyridine-3-sulfonic acid (1.0 eq).

  • Add

    
      (1.5 - 2.0 eq). Note: 
    
    
    
    is essential for the sulfonic acid conversion.
  • Add

    
      (5.0 - 6.0 vol).
    
  • Optional: Add a catalytic amount of DMF (0.1 eq) to accelerate Vilsmeier-type chlorination.

Step 2: Chlorination

  • Heat the slurry slowly to 110-120°C .

  • Observation: The mixture should transition from a slurry to a clear (yellow/brown) solution as the reaction completes.

  • Stir at reflux for 3-5 hours.

  • IPC (In-Process Control): Take a small aliquot, quench into methanol (forms methyl ester), and check by HPLC. Disappearance of starting material indicates completion.

Step 3: Isolation (The Critical Step)

  • Distill off excess

    
     under reduced pressure (keep bath <60°C). Do not distill to dryness ; leave a stirrable oil.
    
  • Dilute the residue with Dichloromethane (DCM) or Toluene (5 vol).

  • Reverse Quench: Pour the organic solution slowly into a stirred mixture of Ice/Water (10 vol).

    • Tip: If making the sulfonamide, pour into Ice/Ammonium Hydroxide directly.

  • Separate the organic layer immediately (contains the Sulfonyl Chloride).

  • Dry over

    
     and proceed to the next step immediately.
    
Module 4: Safety & Handling (The "Reverse Quench" Workflow)

The following workflow details the safety-critical quenching process to prevent thermal runaway.

QuenchWorkflow Step1 Step 1: Distillation Remove excess POCl3 under vacuum. (Do not dry completely) Step2 Step 2: Dilution Dissolve residue in DCM or Toluene. Step1->Step2 Step3 Step 3: Preparation Prepare Ice/Water bath with vigorous stirring. (Optional: Add base if neutralizing) Step2->Step3 Step4 Step 4: REVERSE QUENCH Slowly add Organic Mix INTO Ice/Water. Monitor Temp < 20°C. Step3->Step4 Step5 Step 5: Separation Separate organic layer immediately. (Product is hydrolytically unstable) Step4->Step5

Figure 2: Safety workflow for quenching phosphorus oxychloride reactions. The "Reverse Quench" is mandatory to prevent delayed exotherms.

References
  • BenchChem. (2025).[2][4] 4-Chloropyridine-3-sulfonyl chloride: Technical Data and Synthesis. Retrieved from .

  • EvitaChem. (n.d.). Chlorination and Sulfonation Pathways in Pyridine Derivatives: Synthesis of 4-chloropyridine-3-sulfonamide. Retrieved from .

  • Google Patents. (2001). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides. Retrieved from .

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules, 17, 4533-4544. Retrieved from .

  • Achmatowicz, M., et al. (2010).[5] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development, 14(6), 1490-1500. Retrieved from .

Sources

Technical Support Center: Overcoming Solubility Issues of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Purification, and Synthesis of Pyridine Sulfonamides Ticket ID: #PS-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Pyridine sulfonamides represent a "perfect storm" for solubility challenges in organic synthesis. Their amphoteric nature—possessing a basic pyridine nitrogen (


) and an acidic sulfonamide proton (

)—often leads to strong intermolecular hydrogen bonding and

-stacking.[1] This results in high crystallinity, poor solubility in standard organic solvents (DCM, EtOAc, Toluene), and difficult purification profiles.[1]

This guide provides field-proven protocols to overcome these bottlenecks, focusing on solvent engineering, pH-switchable isolation, and chromatographic remediation.[1]

Module 1: Reaction Optimization & Solvent Strategy

Q: My starting material is insoluble in standard solvents (DCM, THF). How can I drive the reaction to completion?

A: The high lattice energy of pyridine sulfonamides often resists dissolution in non-polar solvents. You must disrupt the intermolecular H-bonding network.

1. The "Magic" Solvents (TFE & HFIP): For difficult couplings (Suzuki, Buchwald) or nucleophilic substitutions, replace standard polar aprotic solvents (DMF/DMSO) with fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]

  • Mechanism: These solvents are strong hydrogen bond donors (HBD).[1] They solvate the basic pyridine nitrogen and the sulfonamide oxygen, effectively "wrapping" the molecule and breaking the intermolecular aggregation.

  • Protocol: Start with a 4:1 mixture of DCM:TFE. If solubility persists as an issue, switch to pure HFIP. Note: HFIP is acidic (

    
    ); ensure your coupling catalyst is compatible.[1]
    

2. The "Super-Solvent" Mixture: If you must avoid fluorinated solvents, use the "DCM/MeOH/TEA" system.

  • Ratio: DCM:MeOH (9:[1]1) + 1% Triethylamine (TEA).[1]

  • Why: Methanol provides polarity; TEA deprotonates a small fraction of the sulfonamide (making it ionic and more soluble) while also preventing the pyridine from coordinating to metal catalysts.

Q: My product precipitates as a gum or rock-hard solid during the reaction. Is this a problem?

A: Yes, if it traps reagents or stops conversion.[1]

  • Immediate Fix: Add a chaotropic salt like Lithium Chloride (LiCl) (0.5–1.0 equiv) to the reaction mixture (if using THF/DMF).[1] LiCl disrupts H-bond networks and can solubilize the intermediate.

  • Temperature Swing: Run the reaction at the highest safe temperature to maintain solubility, then deliberately cool to 0°C to precipitate the pure product, filtering it directly (Process Chemistry approach).

Module 2: Workup & Isolation (The pH-Swing Protocol)

Q: I cannot extract the product. It stays in the aqueous layer or forms a rag layer (emulsion).

A: Pyridine sulfonamides are amphoteric. At neutral pH (


), they are often at their isoelectric point (zwitterionic character or neutral insoluble form), leading to crashing out or emulsions.[1] You must exploit the pH swing.

The "pH-Swing" Isolation Protocol:

  • Acidic Wash (Solubilize Impurities):

    • Dilute reaction mixture with water.[1]

    • Adjust pH to ~3–4 using 1N HCl.[1] The pyridine is protonated (

      
      ), making the molecule water-soluble.[1]
      
    • Wash with EtOAc/DCM.[1] Discard organic layer (removes non-basic impurities).[1]

  • Basic Precipitation (Target Isolation):

    • Adjust the aqueous layer pH to ~5–6 (neutral species precipitates) OR pH >11 (sulfonamide deprotonated, water-soluble).[1]

    • Optimal Path: Adjust pH to the Isoelectric Point (typically pH 5–6) where the molecule is neutral and least soluble.

    • Extract with 2-MeTHF (2-Methyltetrahydrofuran) or DCM:iPrOH (3:1) . 2-MeTHF is superior to EtOAc for solubilizing polar heterocycles.[1]

Visualizing the Solubility Window

The diagram below illustrates the solubility profile relative to pH.

pH_Solubility_Profile cluster_0 pH < 4 (Acidic) cluster_1 pH 5 - 7 (Neutral) cluster_2 pH > 10 (Basic) Node1 Cationic Form (Pyridine Protonated) Water Soluble Node2 Neutral Form (Aggregation Prone) INSOLUBLE (Precipitates) Node1->Node2 Add Base (NaOH) Node2->Node1 Add Excess Acid Node3 Anionic Form (Sulfonamide Deprotonated) Water Soluble Node2->Node3 Add Excess Base Node3->Node2 Add Acid (HCl)

Caption: Solubility behavior of pyridine sulfonamides across the pH scale. Isolation is best achieved by manipulating these states.

Module 3: Purification & Chromatography

Q: My compound streaks/tails badly on silica gel. I lose mass and purity.

A: This is caused by the basic pyridine nitrogen interacting with acidic silanol groups (


) on the silica surface.

Troubleshooting Guide:

MethodProtocolMechanismBest For
The "TEA" Trick Add 1% Triethylamine (TEA) or

to the mobile phase (e.g., DCM:MeOH:TEA 95:4:1).[1]
TEA blocks silanol sites, preventing pyridine adsorption.[1][2]Flash chromatography of crude mixtures.
The "Acid" Trick Use Acetic Acid (0.5%) in the mobile phase.Protonates the pyridine, preventing H-bonding to silanols.Reverse Phase (C18) or prep-HPLC.[1]
Stationary Phase Switch Use Amine-functionalized Silica (

-Silica) or Diol-Silica .[1]
The basic surface repels the basic pyridine (no interaction).[1]High-value intermediates; avoids additives.
Loading Solvent Dissolve sample in DMSO and do a solid load on Celite.Avoids precipitation at the top of the column.Samples insoluble in DCM/Hex.[1]
Q: The compound is insoluble in the loading solvent (DCM).

A: Do not try to force it. Use Solid Loading .

  • Dissolve the crude in a minimal amount of MeOH, Acetone, or TFE.[1]

  • Add Celite (or silica gel) (ratio 1:2 w/w).

  • Evaporate the solvent to obtain a free-flowing powder.

  • Load this powder on top of the flash column.

Module 4: Structural Workarounds (Protecting Groups)

Q: I need to perform a reaction, but the sulfonamide NH is interfering or causing solubility issues.

A: Masking the sulfonamide proton is the most robust solution.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: drastically increases solubility in organic solvents (lipophilic tag).[1]

    • Deprotection: Fluoride sources (TBAF) or acid (TFA).[1]

    • Ref:.[1]

  • DMB (2,4-Dimethoxybenzyl):

    • Pros: Acid labile; adds lipophilicity.[1]

    • Deprotection: TFA/DCM.[1]

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Easy to install on the sulfonamide nitrogen (

      
      ).[1]
      
    • Note: The electron-withdrawing nature reduces the

      
       further, but the t-butyl group disrupts crystal packing.
      

Summary Workflow: The "Insoluble" Pyridine Sulfonamide

Troubleshooting_Workflow Start Problem: Insoluble Pyridine Sulfonamide Check_Stage At which stage? Start->Check_Stage Reaction During Reaction Check_Stage->Reaction Workup During Workup Check_Stage->Workup Purification During Purification Check_Stage->Purification Rxn_Sol1 Switch to TFE or HFIP (Disrupt H-bonds) Reaction->Rxn_Sol1 Rxn_Sol2 Add LiCl (Chaotropic) Reaction->Rxn_Sol2 Workup_Sol1 pH Swing Protocol (Acidify -> Wash -> Neutralize -> Extract) Workup->Workup_Sol1 Workup_Sol2 Use 2-MeTHF or DCM:iPrOH (3:1) Workup->Workup_Sol2 Purif_Sol1 Add 1% TEA to Mobile Phase Purification->Purif_Sol1 Purif_Sol2 Solid Load on Celite Purification->Purif_Sol2

Caption: Decision matrix for troubleshooting solubility at different experimental stages.

References

  • BenchChem Technical Support. (2025).[1][2][3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing and Resolution. BenchChem.[1][2][3][4] Link[1]

  • National Institutes of Health (NIH). (2019).[1] Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.[1] Link

  • MDPI. (2025). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.[1][5] Molecules.[1][2][3][6][7][8][9][10][11] Link[1]

  • PubChem. (2025).[1][12] Pyridine Compound Summary: Physical Properties and Solubility Data.[1][12] National Library of Medicine. Link

  • ResearchGate. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis and Solubility.Link

Sources

stability of 4-Hydroxypyridine-3-sulfonamide under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You have inquired about the stability of 4-Hydroxypyridine-3-sulfonamide , a critical scaffold often encountered as a metabolite (e.g., in Torasemide metabolism) or a fragment in fragment-based drug discovery (FBDD).

The "Gotcha" Warning: Most stability issues with this compound arise from a misunderstanding of its structure. While often drawn as a 4-hydroxypyridine , in aqueous solution at neutral pH, this molecule exists predominantly as the 4-pyridone tautomer. This shift alters its solubility, hydrogen-bonding capability, and reactivity profile compared to standard phenolic sulfonamides.

This guide replaces generic advice with a mechanism-based troubleshooting protocol.

Module 1: The pH-Dependent Structural Landscape

To troubleshoot stability, you must first understand which species is present in your flask. This molecule is amphoteric with three distinct ionization states driven by the electron-withdrawing sulfonamide group at position 3.

Speciation Logic
  • pH < 2.0 (Cationic): The pyridine nitrogen is protonated.

  • pH 3.0 – 7.5 (Neutral/Zwitterionic): The molecule exists as the 4-pyridone tautomer. The sulfonamide is neutral.

  • pH > 8.5 (Anionic): The sulfonamide nitrogen deprotonates first (pKa ~8.5), followed by the pyridone nitrogen at very high pH.

Visualizing the Species

Speciation cluster_legend Key Structural Shift Cation Cationic Form (pH < 2) (Soluble, Stable) Neutral Neutral 4-Pyridone (pH 3-7) (Low Solubility, Aggregation Risk) Cation->Neutral Deprotonation of Pyridine N (pKa ~ 2.5) Anion Anionic Sulfonamide (pH > 8.5) (Soluble, Hydrolysis Risk at High T) Neutral->Anion Deprotonation of Sulfonamide (pKa ~ 8.5) Tautomer Tautomerism: 4-Hydroxypyridine ⇌ 4-Pyridone (Pyridone dominates in water)

Caption: Figure 1. pH-dependent speciation showing the critical solubility window in the neutral range and the dominant pyridone tautomer.

Module 2: Troubleshooting Stability & Reactivity

This section addresses specific failure modes reported by users.

Scenario A: "My sample precipitated in PBS (pH 7.4)."
  • Root Cause: Isoelectric precipitation. At pH 7.4, the molecule is in its neutral 4-pyridone form. Unlike the cationic or anionic forms, the neutral pyridone has high lattice energy due to strong intermolecular hydrogen bonding (stacking), leading to poor aqueous solubility.

  • Solution:

    • Immediate Fix: Adjust pH to > 9.0 using 0.1 M NaOH (forming the sulfonamide anion) or < 2.0 using 0.1 M HCl.

    • Buffer Choice: Avoid phosphate buffers near pH 7 if concentration > 1 mM. Use a volatile buffer like Ammonium Bicarbonate (pH ~8) if compatible with downstream LC-MS.

Scenario B: "I see a new peak at RRT 0.85 after heating at pH 12."
  • Root Cause: Base-catalyzed hydrolysis. While sulfonamides are generally stable, the electron-deficient pyridine ring at high pH/temperature can facilitate the cleavage of the S-N bond.

  • Degradation Pathway:

    
    
    
  • Solution: Store basic stock solutions at 4°C. Do not reflux in basic media.

Scenario C: "The sample turned yellow/brown under ambient light."
  • Root Cause: Photodegradation of the 4-pyridone. 4-pyridones are susceptible to [2+2] photodimerization or oxidation to N-oxides under UV/Vis light exposure.

  • Solution: Protect from light using amber vials. This is a photochemical instability, not a thermal one.

Module 3: Analytical Methodologies (HPLC/LC-MS)

Standard C18 gradients often fail for this molecule due to its polarity and zwitterionic nature.

Recommended HPLC Protocol
ParameterConditionTechnical Rationale
Column Waters XBridge Phenyl or Agilent Zorbax SB-Aq "Aq" or polar-embedded phases prevent pore dewetting with the highly aqueous mobile phases required for this polar analyte.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Maintains the pyridine nitrogen in the protonated (cationic) state for consistent retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-5% B (0-2 min), 5-30% B (10 min)The molecule is very polar; high organic content will elute it in the void volume.
Detection UV @ 254 nmThe pyridine ring provides strong absorbance.
Sample Diluent Mobile Phase ACrucial: Dissolving in 100% DMSO or MeOH can cause peak distortion (solvent effects) when injecting early-eluting polar compounds.
Decision Tree for Method Development

MethodDev Start Start HPLC Method Dev CheckPeak Peak Shape Check Start->CheckPeak SplitPeak Issue: Split Peak? CheckPeak->SplitPeak Tailing Issue: Tailing? CheckPeak->Tailing Void Issue: Elutes in Void? CheckPeak->Void Sol1 Fix: Adjust pH +/- 2 units away from pKa (Avoid pH 7) SplitPeak->Sol1 Sol2 Fix: Use 'Endcapped' column or add 0.1% TFA Tailing->Sol2 Sol3 Fix: Use HILIC mode or Ion-Pairing (Hexanesulfonate) Void->Sol3

Caption: Figure 2. Troubleshooting logic for HPLC anomalies associated with hydroxypyridine sulfonamides.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO? A: Yes. The compound is stable in DMSO at -20°C for at least 12 months. However, ensure the DMSO is anhydrous to prevent slow hydrolysis over extremely long periods.

Q2: Why does the pKa of the sulfonamide seem lower than usual? A: Typical benzene sulfonamides have a pKa ~10. Here, the pyridine ring is electron-deficient (electron-withdrawing), which stabilizes the negative charge on the sulfonamide nitrogen, lowering the pKa to approximately 8.5.

Q3: Is this compound compatible with reductive amination conditions? A: Generally, yes. The sulfonamide is stable to Sodium Triacetoxyborohydride (STAB). However, the 4-pyridone carbonyl is not a standard ketone and will not undergo reductive amination.

References

  • IUPAC. (2024).[1] Nomenclature of Organic Chemistry: Pyridines and Tautomerism. IUPAC Recommendations.

  • Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions.[2][3][4] Journal of Hazardous Materials. (Demonstrates stability of sulfonamide bond at pH 4, 7, and 9).[2][3]

  • Spahn, H., et al. (1990).[5] Pharmacokinetics of torasemide and its metabolites.[5][6][7][8] European Journal of Clinical Pharmacology.[5] (Establishes stability of the pyridine-sulfonamide metabolite M5 in biological fluids).

  • Agilent Technologies. (2023). Controlling pH in Reversed-Phase HPLC for Ionizable Compounds. Technical Note 5991-0122EN.

  • PubChem. (2024). Compound Summary: 4-Hydroxypyridine-3-sulfonamide.[1] National Library of Medicine.

Sources

Technical Guide: Refining Protocols for the Synthesis of 4-(Substituted)-Pyridine-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026


 failures, and purification of zwitterionic intermediates.

Introduction: The Scaffold & The Challenge

The 4-substituted pyridine-3-sulfonamide moiety is a privileged scaffold in medicinal chemistry, serving as the core for loop diuretics (e.g., Torsemide), carbonic anhydrase inhibitors, and emerging anticancer agents.

Synthesizing this scaffold requires navigating two competing electronic behaviors:

  • The Pyridine Nitrogen: Acts as an electron sink, activating the C4 position for nucleophilic attack but also complicating acid-base workups.

  • The Sulfonyl Group: A strong electron-withdrawing group (EWG) that further activates the ring but introduces instability (hydrolysis) in its intermediate chloride form.

This guide moves beyond standard textbook procedures to address the specific "pain points" of this chemistry: controlling the instability of 4-chloropyridine-3-sulfonyl chloride and optimizing the regioselective


 displacement.

Module 1: Pre-Synthesis & Reagent Selection

Critical Decision: Starting Material Selection

Q: Should I start with 4-chloropyridine-3-sulfonamide or 4-hydroxypyridine-3-sulfonic acid?

A: For scale-up and cost-efficiency, start with 4-hydroxypyridine-3-sulfonic acid .

  • Reasoning: 4-chloropyridine-3-sulfonamide is expensive and often degrades upon long-term storage due to autocatalytic HCl formation. The sulfonic acid precursor is a stable zwitterion.

  • Protocol Insight: You must convert the 4-hydroxy-3-sulfonic acid to the 4-chloro-3-sulfonyl chloride in situ using a dual chlorinating system (

    
     or 
    
    
    
    ). This achieves simultaneous chlorination of the pyridine ring (C4) and the sulfonyl moiety.
Reagent Quality Checklist
ReagentCritical ParameterWhy?
Phosphorus Oxychloride (

)
Freshly distilled / ColorlessYellow/orange

contains hydrolysis products (phosphoric acids) that quench the reaction and lower yield.
Ammonia Source Aqueous (25-28%) vs. GaseousUse Aqueous

for biphasic reactions (easier heat management). Use Gaseous

only if strictly anhydrous conditions are required (rare for this specific scaffold).
Solvent (Step 2) Toluene or DCMToluene allows for azeotropic drying if needed; DCM provides better solubility for the sulfonyl chloride but is harder to dry.

Module 2: The Sulfonylation Step (Formation of the Sulfonamide)

This step involves converting 4-chloropyridine-3-sulfonyl chloride to 4-chloropyridine-3-sulfonamide.

Workflow Visualization

G Start 4-OH-Pyridine-3-SO3H (Zwitterion) Inter1 4-Cl-Pyridine-3-SO2Cl (Unstable Intermediate) Start->Inter1 PCl5 / POCl3 Reflux, 120°C Prod 4-Cl-Pyridine-3-SO2NH2 (Stable Precursor) Inter1->Prod NH3 (aq) Toluene/Acetone 0-5°C -> pH 9

Figure 1: Conversion of sulfonic acid to sulfonamide via the unstable sulfonyl chloride intermediate.

Protocol: Optimized Ammonolysis

Context: The sulfonyl chloride intermediate is highly prone to hydrolysis back to the sulfonic acid. Speed and temperature control are vital.

  • Dissolution: Dissolve crude 4-chloropyridine-3-sulfonyl chloride in Toluene (approx. 5-10 volumes). If solubility is poor, add a small amount of Acetone (co-solvent).

  • Cooling: Cool the organic phase to 0–5°C .

  • Ammonolysis: Add 25% aqueous ammonia dropwise.

    • Critical Control: Maintain internal temperature < 10°C . The reaction is highly exothermic.

    • pH Target: Continue addition until pH reaches 9.0–9.5 . Do not exceed pH 10, as the 4-chloro group can hydrolyze to 4-hydroxy under strong basic/aqueous conditions.

  • Workup: Stir for 30 mins. Filter the precipitate.[1][2] Wash with water (to remove

    
    ) and then cold toluene.
    
Troubleshooting Guide

Q: My yield is <50%, and I see starting material (sulfonic acid) by LCMS.

  • Cause: Hydrolysis of the sulfonyl chloride occurred faster than ammonolysis.

  • Fix:

    • Ensure the toluene solution of the chloride is dry before adding ammonia.

    • Increase the agitation rate . The reaction is biphasic; mass transfer limits the rate of ammonolysis vs. hydrolysis.

    • Use a buffer (e.g., saturated

      
      ) mixed with ammonia to prevent local pH spikes that catalyze hydrolysis.
      

Module 3: Functionalization at C4 ( Reactions)

This is the refining step where the 4-chloro group is displaced by a nucleophile (amine, alkoxide, thiol).

Mechanism & Logic

The 4-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (


) due to:
  • Inductive Effect (-I): The pyridine nitrogen withdraws density.

  • Mesomeric Effect (-M): The sulfonamide group at C3 is an EWG, stabilizing the Meisenheimer intermediate.

Reaction Workflow

SNAr Reactants 4-Cl-Py-3-SO2NH2 + Nucleophile (H-Nu-R) Transition Meisenheimer Complex (Stabilized by N and SO2) Reactants->Transition Heat (80-100°C) Solvent: n-Propanol/Water Product 4-(Substituted)-Py-3-SO2NH2 Transition->Product - HCl (Base Required)

Figure 2: Mechanism of SNAr displacement at the C4 position.

Protocol: Displacement with Anilines (e.g., Torsemide Intermediate)
  • Solvent: Use n-Propanol or 2-Propanol . High boiling alcohols facilitate the reaction without requiring high-pressure vessels.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of the amine nucleophile.

  • Conditions: Reflux (approx. 97-100°C) for 2–6 hours.

  • Isolation: Cool to room temperature. The product often crystallizes out. If not, add water (antisolvent) to induce precipitation.

FAQ: Optimization

Q: The reaction stalls at 60% conversion. Should I add a stronger base? A: Caution is advised.

  • Analysis: Adding strong bases (NaOH, KOH) can cause hydrolysis of the sulfonamide to the sulfonate or hydrolysis of the 4-Cl to 4-OH.

  • Solution: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or excess starting amine. Alternatively, switch solvent to 2-methoxyethanol (higher boiling point, 124°C) to drive the kinetics thermally.

Q: I am getting a "Bis-Adduct". What is this? A: If your nucleophile is a diamine (e.g., piperazine), both nitrogens can react with two separate pyridine rings.

  • Fix: Use a large excess of the nucleophile (3–5 equivalents) to statistically favor the mono-substituted product.

Module 4: Purification & Characterization

Handling Zwitterions

Many 4-substituted pyridine-3-sulfonamides (especially those with amino substituents) can exist as zwitterions, making them insoluble in standard organic solvents but soluble in water at specific pHs.

Purification Table

Impurity TypeRemoval Strategy
Unreacted 4-Cl precursor Trituration with hot water . The 4-Cl precursor is less soluble in hot water than the zwitterionic product (if ionizable) or salts.
Hydrolyzed 4-OH byproduct Dissolve crude in dilute base (NaOH), wash with DCM (removes non-acidic organics), then re-acidify aqueous layer to pH 4–5 to precipitate the product.
Colored Impurities Recrystallization from Ethanol/Water (80:20) .[3] Activated carbon treatment is highly effective for pyridine derivatives.

References

  • Delarge, J. (1973). Synthesis of 4-chloropyridine-3-sulfonyl chloride and its conversion to sulfonamides. Annales Pharmaceutiques Françaises.

  • Masereel, B., et al. (1993). Design, Synthesis, and Diuretic Activity of 4-Substituted Pyridine-3-sulfonamides. Journal of Medicinal Chemistry, 36(21), 3211–3213.

  • Teva Pharmaceutical Industries. (2003). Process for preparing torsemide intermediate (US Patent 6,670,478). Google Patents.

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. Technical Support Guide.

  • WuXi AppTec. (2022). Regioselectivity in SNAr reaction of Dichloropyrimidines and Chloropyridines. QM Magic Class.

Sources

Validation & Comparative

Validation of Carbonic Anhydrase Inhibition by Novel Pyridine Sulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Carbonic Anhydrase Inhibition by Novel Pyridine Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to Isoform-Selectivity

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of CO


.[1][2] While classical inhibitors like Acetazolamide (AAZ)  are clinically established, their lack of isoform selectivity leads to systemic side effects (e.g., paresthesia, fatigue) due to off-target inhibition of cytosolic hCA I and II.

This guide evaluates Novel Pyridine Sulfonamides , a chemically distinct class designed using the "tail approach" to target tumor-associated isoforms (hCA IX/XII) while sparing housekeeping isoforms. We provide a rigorous comparative analysis and a self-validating stopped-flow kinetic protocol to verify their inhibitory potency (


).

Comparative Analysis: Pyridine Sulfonamides vs. Classical Scaffolds

The primary advantage of pyridine sulfonamides lies in their structural tunability. Unlike the rigid thiadiazole ring of Acetazolamide, the pyridine ring allows for meta- or para- substitution ("tails") that interact with the hydrophobic or hydrophilic halves of the enzyme active site, driving selectivity.

Quantitative Performance Matrix ( Data)

The following data compares a representative Novel Pyridine Sulfonamide (Compound 4, 4-substituted pyridine-3-sulfonamide series) against the industry standard, Acetazolamide.

FeatureAcetazolamide (AAZ)Novel Pyridine Sulfonamide (Cmpd 4)Clinical Implication
Scaffold Type 1,3,4-Thiadiazole Sulfonamide4-Substituted Pyridine-3-SulfonamidePyridine allows diverse "tail" functionalization.
hCA I (

)
~250 nM> 10,000 nMReduced Side Effects: Pyridine derivative spares hCA I (abundant in RBCs).
hCA II (

)
12.1 nM271 nMSelectivity: Lower affinity for the ubiquitous hCA II reduces off-target toxicity.
hCA IX (

)
25.8 nM137 nMTarget Engagement: Effective inhibition of hypoxic tumor targets.
hCA XII (

)
5.7 nM91 nMPotency: Retains nanomolar potency against transmembrane isoforms.
Selectivity (IX/II) ~0.5 (Prefers II)~2.0 (Prefers IX)Therapeutic Index: Pyridine scaffold shifts preference toward cancer-associated isoforms.

Data Sources: Synthesized from recent structure-activity relationship (SAR) studies [1][2].

Mechanism of Action & Selectivity

The classical sulfonamide zinc-binding group (ZBG) anchors the molecule. The novelty lies in the pyridine "tail" which exploits subtle differences in amino acid residues at the active site entrance (e.g., Val131 in hCA IX vs. Phe131 in hCA II).

CA_Inhibition_Mechanism Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Moiety (SO2NH-) Sulfonamide->Zn Coordinates Scaffold Pyridine Ring (Scaffold) Scaffold->Sulfonamide Anchors Tail Elongated Tail (e.g., Triazole/Coumarin) Scaffold->Tail Orients Selectivity Isoform Selectivity (hCA IX/XII) Tail->Selectivity Hydrophobic Interaction OffTarget Steric Clash (hCA II Phe131) Tail->OffTarget Avoids/Clashes

Figure 1: Structural basis of isoform selectivity in pyridine sulfonamides. The tail moiety is engineered to interact favorably with the specific active site topology of hCA IX/XII.

Experimental Validation Protocol: Stopped-Flow CO Hydrase Assay

To objectively validate the inhibition constants (


) cited above, researchers must utilize the Stopped-Flow CO

Hydration Assay
. This is the gold standard because it measures the physiological reaction directly, unlike esterase assays (e.g., 4-NPA) which can yield artifacts.
Principle

The assay monitors the CA-catalyzed hydration of CO


 to bicarbonate and protons:


The generation of protons is detected by a pH indicator (Phenol Red) via rapid absorbance changes at 557 nm.
Reagents & Setup
  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO

    
    -saturated water (bubbled for 30 min at 25°C). Final [CO
    
    
    
    ] ≈ 1.7 mM.
  • Enzyme: Recombinant hCA isozymes (I, II, IX, XII) at ~10 nM final concentration.

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Workflow

Step 1: Baseline Calibration (The Blank)

  • Action: Mix Buffer + Indicator with CO

    
    -saturated water (no enzyme).
    
  • Observation: Measure the uncatalyzed rate (

    
    ).
    
  • Validation Check: The reaction should be slow (t

    
     > 5-10 seconds). If fast, check for contamination.
    

Step 2: Enzyme Activity Control (


) 
  • Action: Mix Enzyme + Buffer + Indicator with CO

    
    -saturated water.
    
  • Observation: Measure the catalyzed rate (

    
    ).
    
  • Causality: The reaction must be significantly faster than the blank.

  • Validation Check: Activity must be linear with enzyme concentration.

Step 3: Inhibitor Incubation

  • Action: Pre-incubate the Pyridine Sulfonamide with the enzyme for 15 minutes at room temperature.

  • Reasoning: Sulfonamides are slow-binding inhibitors; equilibrium must be reached before mixing with substrate.

Step 4: Kinetic Measurement

  • Action: Inject samples into the stopped-flow cell at 10°C.

  • Reasoning: 10°C is used to slow the turnover number (

    
     ~10
    
    
    
    s
    
    
    ), bringing it within the measurable range of the detector.
  • Data Capture: Record Absorbance (557 nm) over 0.5–1.0 seconds.

Step 5: Data Analysis (


 Calculation) 
  • Calculate inhibition using the Cheng-Prusoff equation adapted for this assay:

    
    
    Where [S] is the CO
    
    
    
    concentration and K
    
    
    is the Michaelis constant for the specific isoform.
Workflow Diagram

StoppedFlow_Protocol SyringeA Syringe A: Enzyme + Inhibitor + Indicator Mixing Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction Reaction: CO2 -> HCO3- + H+ Mixing->Reaction t=0 Detection Detection: Absorbance @ 557nm (Phenol Red) Reaction->Detection pH Drop Data Calculate Ki (Cheng-Prusoff) Detection->Data Kinetic Curve

Figure 2: Operational workflow for the Stopped-Flow CO


 Hydration Assay. Syringe A contains the pre-incubated inhibitor complex.

Expert Insight: Avoiding Common Pitfalls

  • Solubility Artifacts: Novel pyridine sulfonamides often possess lipophilic tails. Ensure the final DMSO concentration in the assay is <1% to prevent enzyme denaturation or precipitation.

  • Incubation Time: Unlike simple ions, sulfonamides require pre-incubation (10-15 min) to displace the zinc-bound water molecule. Immediate mixing will result in artificially high

    
     values (false negatives).
    
  • CO

    
     Loss:  The substrate solution is volatile. Prepare fresh CO
    
    
    
    -saturated water every 2 hours and keep it stoppered on ice.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences. (2022).

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals. (2022).

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Journal of General Physiology. (2017).

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII. PLOS One. (2018).

Sources

The Precision Edge: A Senior Application Scientist's Guide to Comparative Docking Analysis of Sulfonamide Inhibitors in hCA Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of comparative docking analysis, a cornerstone of modern drug discovery. This guide will navigate the intricate process of evaluating sulfonamide inhibitors against various human Carbonic Anhydrase (hCA) isoforms. As researchers, our goal is not merely to find inhibitors, but to identify those with the highest potency and, crucially, the desired selectivity. This guide is structured to provide not just a methodology, but the underlying scientific rationale, empowering you to conduct robust and insightful computational analyses.

The Rationale: Why Comparative Docking of hCA Isoforms is Critical

Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] With 15 known isoforms in mammals, their involvement in various pathologies such as glaucoma, epilepsy, and cancer has made them attractive therapeutic targets.[3][4][5]

Sulfonamides are a well-established class of hCA inhibitors, primarily functioning by coordinating with the zinc ion in the enzyme's active site.[3][4] However, the therapeutic challenge lies in the structural similarity across the hCA family. Non-selective inhibition can lead to off-target effects and diminished therapeutic efficacy.[6] Therefore, a comparative docking analysis is not just beneficial, it is essential for designing isoform-selective inhibitors.[7][8] This computational approach allows us to predict the binding affinity and orientation of a ligand within the active site of different hCA isoforms, providing a powerful tool for virtual screening and lead optimization.[9][10][11]

Experimental Workflow: A Validated Protocol for Comparative Docking

The following protocol outlines a self-validating system for the comparative docking analysis of sulfonamide inhibitors against various hCA isoforms. Each step is designed to ensure the integrity and reproducibility of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation PDB 1. Protein Structure Preparation LIG 2. Ligand Structure Preparation PDB->LIG Input for Ligand Design DOCK 3. Molecular Docking PDB->DOCK Target Structures LIG->DOCK ANALYSIS 4. Binding Mode & Interaction Analysis DOCK->ANALYSIS Docked Poses SCORE 5. Scoring & Ranking ANALYSIS->SCORE Interaction Data SELECT 6. Selectivity Prediction SCORE->SELECT Binding Affinities

Caption: A streamlined workflow for comparative docking analysis.

Step 1: Preparation of hCA Isoform Structures

The accuracy of a docking study is fundamentally dependent on the quality of the protein structures.

  • Source Crystal Structures: Obtain high-resolution crystal structures of the desired hCA isoforms (e.g., hCA I, II, IX, XII) from the Protein Data Bank (PDB). When possible, select structures co-crystallized with a known sulfonamide inhibitor to validate the binding pocket.

  • Protein Preparation:

    • Remove all non-essential molecules, including water, ions (except the catalytic zinc), and co-solvents.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (typically 7.4). This is a critical step as the protonation state of key active site residues, like histidine, can significantly influence ligand binding.

    • Perform energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. This ensures a more realistic and lower-energy starting conformation for the docking calculations.

Step 2: Preparation of Sulfonamide Inhibitor Library

A well-prepared ligand library is equally crucial for obtaining meaningful results.

  • 2D to 3D Conversion: If starting from 2D structures, use a reliable tool to generate 3D conformers.

  • Ligand Protonation and Tautomeric States: Assign correct protonation and tautomeric states at physiological pH. For sulfonamides, the primary sulfonamide group (SO2NH2) is the key zinc-binding group and its ionization state is critical.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.

Step 3: Molecular Docking Protocol

The docking process itself involves predicting the optimal binding pose of each ligand within the active site of each protein isoform.

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the catalytic zinc ion and encompassing the surrounding active site residues. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

  • Select a Docking Algorithm: Several well-validated docking programs are available, such as AutoDock Vina, Glide, and GOLD.[10][12] The choice of algorithm can influence the results, so it is important to be consistent throughout the comparative study.

  • Perform Docking: Dock each sulfonamide inhibitor into the prepared structures of the different hCA isoforms. Generate multiple binding poses for each ligand-protein complex to explore a range of possible binding modes.

Step 4: Analysis of Docking Results

This is the most insightful phase of the analysis, where we move beyond numerical scores to understand the underlying molecular interactions.

  • Binding Energy/Docking Score: The docking program will provide a score for each pose, which is an estimate of the binding affinity (e.g., in kcal/mol). Lower scores generally indicate a more favorable binding interaction.

  • Visual Inspection of Binding Poses: Critically examine the top-scoring poses for each ligand in each isoform. The primary sulfonamide group should be coordinated to the active site zinc ion.

  • Interaction Analysis: Identify the key amino acid residues involved in the interaction with the inhibitor. Note the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts. Differences in the active site residues between isoforms are the primary determinants of inhibitor selectivity.[7]

Comparative Analysis: Unveiling Isoform Selectivity

The true power of this analysis lies in the direct comparison of the docking results across the different hCA isoforms.

Quantitative Comparison of Binding Affinities

Summarize the docking scores for each inhibitor against each hCA isoform in a clear and concise table. This allows for a rapid identification of potent inhibitors and potential selectivity trends.

InhibitorhCA I Docking Score (kcal/mol)hCA II Docking Score (kcal/mol)hCA IX Docking Score (kcal/mol)hCA XII Docking Score (kcal/mol)
Acetazolamide (AAZ)-7.5-8.8-9.0-9.1
Compound X-6.2-7.1-9.5-9.8
Compound Y-8.1-8.5-7.9-8.0
Compound Z-7.0-9.2-9.1-9.3

Note: The docking scores presented are illustrative and will vary depending on the specific inhibitors, hCA isoforms, and docking software used. Experimental validation is crucial.

Qualitative Comparison of Binding Modes

A deeper understanding of selectivity comes from analyzing the differences in the binding modes of an inhibitor across various isoforms.

G cluster_hca2 hCA II Active Site cluster_hca9 hCA IX Active Site hca2_zn Zn2+ hca2_thr199 Thr199 hca2_glu106 Glu106 hca2_his94 His94 hca9_zn Zn2+ hca9_val131 Val131 hca9_gln67 Gln67 hca9_his94 His94 Inhibitor Sulfonamide Inhibitor Inhibitor->hca2_zn Coordination Inhibitor->hca2_thr199 H-bond Inhibitor->hca9_zn Coordination Inhibitor->hca9_val131 Hydrophobic Interaction

Caption: Key interaction differences driving isoform selectivity.

For instance, an inhibitor might form a crucial hydrogen bond with a specific residue in hCA IX that is absent or replaced by a less favorable residue in hCA II. These subtle differences in the active site microenvironment can be exploited to design inhibitors with high selectivity for the target isoform.

Conclusion: From In Silico Insights to Experimental Validation

Comparative docking analysis is an indispensable tool in the rational design of isoform-selective hCA inhibitors. It provides a robust framework for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. By meticulously following a validated protocol and critically analyzing the results, researchers can gain valuable insights into the structure-activity relationships that govern inhibitor potency and selectivity. It is imperative to remember that computational predictions are a guide, and experimental validation through in vitro enzyme inhibition assays is the ultimate arbiter of a compound's true biological activity.

References

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. [Link]

  • Structure, function and applications of carbonic anhydrase isozymes. PubMed. [Link]

  • Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Brandon University. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. bioRxiv. [Link]

  • Protein–ligand docking. Wikipedia. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. [Link]

  • Structure, function and applications of carbonic anhydrase isozymes. ResearchGate. [Link]

  • Protein-Ligand Docking Methodologies and Its Application in Drug Discovery. IGI Global. [Link]

  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers. [Link]

  • Carbonic anhydrase. Wikipedia. [Link]

  • The binding affinity of sulphonamide drugs depends strongly on the... ResearchGate. [Link]

  • Structural annotation of human carbonic anhydrases. Taylor & Francis Online. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. PubMed. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. National Center for Biotechnology Information. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. National Center for Biotechnology Information. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. FLORE. [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]

  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. National Center for Biotechnology Information. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Center for Biotechnology Information. [Link]

  • Dot Language Graphviz. fvs.com.py. [Link]

  • Structure and function of carbonic anhydrases. PubMed. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • DOT Language. Graphviz. [Link]

  • Simple Graph. GraphViz Examples and Tutorial. [Link]

Sources

Safety Operating Guide

Comprehensive Handling & Safety Architecture: 4-Hydroxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational safety architecture for handling 4-Hydroxypyridine-3-sulfonamide .

Notice to Researchers: While specific Safety Data Sheets (SDS) for this precise intermediate are often sparse compared to its sulfonic acid precursor (CAS 51498-37-4), its chemical structure dictates a strict safety profile. As a sulfonamide derivative, it must be treated as a potential respiratory and skin sensitizer until proven otherwise. This guide applies Occupational Exposure Banding (OEB) principles to ensure maximum containment.

Executive Safety Assessment (The "Why")

Before touching the container, you must understand the causality of the risk. We do not rely on generic "irritant" labels; we look at the pharmacophore.

  • Sensitization Vector: The presence of the sulfonamide moiety (

    
    ) introduces a high probability of immunotoxicity. Exposure can lead to hypersensitivity (sulfa allergy), manifesting as contact dermatitis or, more critically, respiratory distress.
    
  • Chemical Reactivity: The 4-hydroxypyridine core is capable of tautomerization (pyridone form), making it potentially hygroscopic and prone to clumping. This increases the risk of generating irregular dust particles during weighing.

  • Containment Strategy: OEB 3 (Occupational Exposure Band 3) . All handling of dry powder must occur within a controlled environment (Fume Hood or Powder Containment Hood).

Hazard Profile Summary
Hazard ClassGHS Category (Inferred)Critical Consequence
Skin Sensitization Category 1Allergic Contact Dermatitis (ACD)
Respiratory Sensitization Category 1BOccupational Asthma / Anaphylaxis
Skin/Eye Irritation Category 2/2AChemical burns to mucous membranes
STOT-SE Category 3Respiratory tract irritation upon inhalation

Personal Protective Equipment (PPE) Matrix

Standard "lab coats and latex gloves" are insufficient for sulfonamide intermediates.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory N95 / P100 Respirator (Minimum) or PAPR (Recommended for >10g)Prevents inhalation of sensitizing dusts. Surgical masks offer zero protection against chemical aerosols.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Latex is prohibited. Sulfonamides can permeate latex. Double gloving allows outer glove removal after contamination without exposing skin.
Dermal (Body) Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton coats trap dust in fibers, carrying the allergen out of the lab. Tyvek provides a non-porous barrier.
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for fine powders that can drift around lenses.

Operational Protocol: Safe Handling Workflow

This workflow is designed to break the chain of exposure during the most critical phase: Transfer and Weighing .

Diagram: Containment Workflow

HandlingWorkflow Start Start: Material Receipt Inspection Inspect Container Integrity (Do not open yet) Start->Inspection Transport Transport to Chemical Fume Hood Inspection->Transport PPE_Check Don PPE: Double Nitrile + N95 Transport->PPE_Check Weighing Weighing Procedure (Inside Hood Only) PPE_Check->Weighing Decon Wipe Container Exterior (Ethanol/Water) Weighing->Decon Seal Container Storage Return to Storage (Inert Gas Purge) Decon->Storage

Caption: Step-by-step containment workflow to prevent laboratory contamination.

Detailed Methodology
  • Engineering Control Setup:

    • Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

    • Place a disposable absorbent mat (benchkote) inside the hood to capture minor spills.

    • Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away."

  • Weighing Technique:

    • Never insert a spatula directly into the stock bottle if it can be avoided. Pour a small amount into a secondary tared vessel to avoid cross-contaminating the bulk.

    • If using a spatula, use a disposable anti-static plastic spatula to prevent metal leaching and simplify cleanup.

  • Solubilization (The Danger Zone):

    • Add solvent to the powder, not powder to solvent, to minimize "puffing" of dust.

    • Solubility Note: 4-Hydroxypyridines are often sparingly soluble in non-polar solvents. Use DMSO or Methanol for initial stock solutions.

Emergency Response: Spill Management

A spill of a sensitizer is not just a mess; it is an exposure event.

Diagram: Spill Decision Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid Action_Powder Cover with Wet Paper Towel (Prevent Dust) Powder->Action_Powder DO NOT SWEEP Action_Liquid Absorb with Vermiculite/Pads Liquid->Action_Liquid Clean Clean Surface with 10% Bleach -> Water -> Ethanol Action_Powder->Clean Action_Liquid->Clean Waste Dispose as Hazardous Waste Clean->Waste

Caption: Decision logic for dry vs. wet spills to minimize aerosol generation.

Critical Protocol for Dry Spills:

  • Evacuate: If the spill is >50g outside a hood, evacuate the lab to let dust settle (30 mins).

  • Dampen: Gently lay solvent-dampened (water or ethanol) paper towels over the powder. Do not pour liquid directly on it, as this spreads the material.

  • Wipe: Wipe inward from the perimeter. NEVER use a brush or broom , as this aerosolizes the sensitizer.

Waste Disposal & Deactivation

Proper disposal prevents downstream environmental contamination.

  • Solid Waste: Collect all contaminated gloves, mats, and weighing boats into a sealed clear plastic bag inside the fume hood before transferring to the solid waste drum. Label as "Sulfonamide Derivative - Toxic."

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated waste streams depending on the solvent used.

    • Note: While the compound contains Sulfur/Nitrogen, it does not mandate a separate "High Hazard" stream unless mixed with P-listed chemicals, but it should not go down the drain.

  • Container Rinse: Triple rinse empty containers with Methanol before disposal. Collect the rinsate as hazardous waste.

References

  • PubChem. 4-Hydroxypyridine-3-sulfonamide (Compound).[1] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. PubMed.[2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.